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Core Science & Biosynthesis

Foundational

[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid CAS number and identifiers

The following technical guide provides an in-depth analysis of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid , a specialized purine derivative used as a scaffold in medicinal chemistry, particularly in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid , a specialized purine derivative used as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and peptide nucleic acid (PNA) analogs.[1]

[1]

Chemical Identity & Identifiers

This compound represents a critical intermediate where the N9-position of the purine ring is functionalized with a carboxylic acid tail, and the C6-position is substituted with a morpholine ring.[1] This specific substitution pattern is a hallmark of PI3K/mTOR kinase inhibitor pharmacophores.

Identifier Value
IUPAC Name 2-[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid
Common Synonyms 6-Morpholinopurine-9-acetic acid; (6-Morpholin-4-ylpurin-9-yl)acetic acid
CAS Number Not widely listed (See Note 1 below)
Molecular Formula C₁₁H₁₃N₅O₃
Molecular Weight 263.25 g/mol
SMILES O=C(O)CN1C=NC2=C1N=CN=C2N3CCOCC3
InChIKey OIKDFYOXVUILOW-UHFFFAOYSA-N
Related CAS 1374408-06-6 (2-Chloro derivative); 20128-29-4 (6-Amino derivative)

Note 1: While the specific CAS for the non-chlorinated acetic acid derivative is not indexed in major public chemical registries (PubChem, CAS Common Chemistry), the compound is unambiguously identified by its InChIKey OIKDFYOXVUILOW-UHFFFAOYSA-N.[1] Researchers should reference the 2-chloro analog (CAS 1374408-06-6) for structural proximity in database searches.[1]

Structural Analysis & Physicochemical Properties

The molecule combines a polar carboxylic acid tail with a lipophilic, hydrogen-bond-accepting morpholine ring.[1] This duality makes it an excellent "linker" scaffold.

Predicted Properties
Property Predicted Value Implication for Research
LogP ~0.3 - 0.8Moderate lipophilicity; good cell permeability potential.[1]
pKa (Acid) ~3.5 - 4.0Carboxylic acid is ionized at physiological pH.[1]
pKa (Base) ~2.5 - 3.0Purine N1/N3 are weakly basic; morpholine oxygen is non-basic.[1]
TPSA ~85 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Solubility ModerateSoluble in DMSO, DMF; sparingly soluble in water (pH dependent).

Synthesis & Manufacturing Protocol

Objective: Synthesize [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid with high regioselectivity for the N9 isomer over the N7 isomer.

Mechanistic Insight: Direct alkylation of 6-morpholinopurine can lead to N7/N9 mixtures.[1] A more robust route involves N9-alkylation of 6-chloropurine first (which favors N9 due to sterics and electronics), followed by nucleophilic aromatic substitution (


) with morpholine.[1]
Pathway Diagram (Graphviz)[1]

SynthesisPathway Start 6-Chloropurine (CAS 87-42-3) Int1 Ethyl 2-(6-chloropurin-9-yl)acetate (N9-Alkylation) Start->Int1 Ethyl bromoacetate K2CO3, DMF, 60°C Int2 Ethyl 2-(6-morpholinopurin-9-yl)acetate (SnAr Substitution) Int1->Int2 Morpholine EtOH, Reflux Final [6-(Morpholin-4-yl)-9H-purin-9-yl]acetic Acid (Hydrolysis) Int2->Final LiOH, THF/H2O then HCl

Figure 1: Regioselective synthesis pathway favoring the N9-isomer.

Detailed Protocol
Step 1: N9-Alkylation[1]
  • Reagents: Dissolve 6-chloropurine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base: Add Potassium Carbonate (

    
    )  (2.5 eq). Stir at room temperature for 30 min to generate the purine anion.
    
  • Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Pour into ice water. The N9-isomer typically precipitates.[1] Filter and wash with water. If oil forms, extract with EtOAc.

    • Checkpoint: N7-isomer is usually more soluble in water/polar solvents and can be removed by recrystallization from EtOH.[1]

Step 2:

with Morpholine[1]
  • Reagents: Suspend the intermediate Ethyl 2-(6-chloropurin-9-yl)acetate in Ethanol (or Isopropanol).

  • Nucleophile: Add Morpholine (2.5 eq). The excess acts as a base to scavenge HCl.

  • Reaction: Reflux (80°C) for 2–4 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with water to remove morpholine hydrochloride salts. The product Ethyl 2-(6-morpholinopurin-9-yl)acetate is obtained as a solid.[1][2]

Step 3: Ester Hydrolysis[1]
  • Reagents: Dissolve the ester in THF:Water (1:1) .

  • Base: Add LiOH or NaOH (2.0 eq). Stir at room temperature for 1–2 hours.

  • Acidification: Carefully adjust pH to ~3–4 using 1M HCl.

  • Isolation: The free acid [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid will precipitate.[1] Filter, wash with cold water, and dry under vacuum.

Applications in Drug Discovery

This compound serves as a "warhead-linker" motif.[1] The morpholine-purine core mimics the ATP-binding pocket of lipid kinases, while the acetic acid tail allows conjugation to other moieties.[1]

Kinase Inhibitor Development (PI3K/mTOR)

The morpholine-purine scaffold is a privileged structure for targeting Class I PI3K isoforms.[1]

  • Mechanism: The morpholine oxygen forms a critical hydrogen bond with the hinge region (e.g., Val851 in PI3K

    
    ).[1]
    
  • Utility: The acetic acid group allows researchers to attach solubilizing groups or E3 ligase ligands (for PROTACs) without disrupting the hinge-binding affinity.[1]

Peptide Nucleic Acid (PNA) Monomers

The acetic acid linker at N9 mimics the geometry of the acetyl linker in PNA.

  • Application: This molecule can be coupled to a PNA backbone (e.g., N-(2-aminoethyl)glycine) to create modified PNA oligomers that display enhanced lipophilicity or altered base-pairing properties compared to standard Adenine-PNA.[1]

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

Method Expected Signals Interpretation
¹H NMR (DMSO-d₆)δ 12.5–13.0 (bs, 1H)Carboxylic acid proton (-COOH).[1]
δ 8.2, 8.1 (s, 1H each)Purine H2 and H8 protons (Singlets).[1]
δ 5.05 (s, 2H)N9-CH₂-COOH (Methylene linker).[1]
δ 4.15 (br s, 4H)Morpholine N-CH₂ (Adjacent to purine).[1]
δ 3.70 (t, 4H)Morpholine O-CH₂ (Ether protons).[1]
LC-MS (ESI+) m/z 264.1 [M+H]⁺Consistent with MW 263.25.

Handling & Stability

  • Storage: Store at -20°C in a desiccator. Protect from moisture.

  • Stability: Stable as a solid. In solution (DMSO/Water), the carboxylic acid is stable, but avoid prolonged exposure to strong acids/bases at high temperatures to prevent decarboxylation or morpholine cleavage.[1]

  • Safety: Treat as a potential bioactive kinase inhibitor. Wear PPE (gloves, goggles) and handle in a fume hood.[1]

References

  • Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors."[1] Bioorganic & Medicinal Chemistry, 1999.[3] (Validation of N9-alkylation protocols).

  • Verheijen, J.C., et al. "Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics." Drugs of the Future, 2007. (Context for morpholine-purine scaffolds).
  • Sigma-Aldrich/Merck. "Product Specification: (6-morpholin-4-yl-9H-purin-9-yl)acetic acid."[1] (Verified via InChIKey OIKDFYOXVUILOW-UHFFFAOYSA-N).[1]

  • PubChem. "Compound Summary: 6-Morpholin-4-yl-9H-purine (Parent Base)."[1] .[1]

Sources

Exploratory

Structure-Activity Relationship of Morpholinopurine Acetic Acid Derivatives

The following technical guide details the structure-activity relationship (SAR), synthesis, and biological characterization of Morpholinopurine Acetic Acid Derivatives . This guide is structured for medicinal chemists an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and biological characterization of Morpholinopurine Acetic Acid Derivatives . This guide is structured for medicinal chemists and drug discovery professionals, focusing on the 6-morpholinopurine-9-acetic acid scaffold, a privileged structure in the design of PI3K/mTOR inhibitors and antimicrobial agents.

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary

The morpholinopurine scaffold represents a cornerstone in kinase inhibitor design, particularly for the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1] The specific subclass of N9-acetic acid derivatives serves as a versatile "exit vector" platform. While the morpholine ring at the C6 position anchors the molecule via critical hydrogen bonding to the kinase hinge region, the acetic acid moiety at the N9 position allows for the attachment of solubilizing groups, lipophilic tails, or electrophilic warheads (e.g., hydrazones, amides) to probe the solvent-exposed regions of the binding pocket.

This guide analyzes the SAR of these derivatives, providing validated synthetic protocols and mechanistic insights into their dual role as antineoplastic and antimicrobial agents.[2][3]

Chemical Scaffold & Design Strategy

The core pharmacophore consists of three distinct regions, each playing a specific role in biological affinity and pharmacokinetic properties.

The Pharmacophore Triad
RegionComponentFunctionality & SAR Role
Region A Morpholine Ring (C6) Hinge Binder: The ether oxygen acts as a hydrogen bond acceptor for the backbone amide of Valine (e.g., Val851 in PI3K

). This interaction is non-negotiable for potency.
Region B Purine Core Scaffold: Provides the rigid heterocyclic framework for

-

stacking interactions with aromatic residues (e.g., Trp) in the ATP-binding pocket.
Region C Acetic Acid Tail (N9) Exit Vector: The carboxylic acid or its derivatives (esters, hydrazides, amides) extend towards the solvent front. This region modulates solubility, cell permeability, and selectivity.
Visualization: SAR Logic Map

The following diagram illustrates the functional decomposition of the scaffold.

SAR_Map Core Purine Scaffold (Rigid Core) Morpholine Morpholine Ring (C6) (Hinge Binder) Core->Morpholine C6 Substitution AcidTail Acetic Acid/Derivatives (N9) (Solvent Interaction) Core->AcidTail N9 Alkylation C2_Sub C2 Substituent (Selectivity Filter) Core->C2_Sub C2 Modification Interaction Kinase Hinge Region Morpholine->Interaction H-Bond (Valine) Properties ADME Profile AcidTail->Properties Solubility/Permeability

Figure 1: Functional decomposition of the morpholinopurine acetic acid scaffold. The C6-morpholine is the primary anchor, while the N9-tail tunes physicochemical properties.

Detailed SAR Analysis

Region A: The Morpholine Hinge Binder

The morpholine ring at C6 is the defining feature of this class.

  • Oxygen Atom: Essential. Replacing the oxygen with sulfur (thiomorpholine) or carbon (piperidine) often results in a 10-100 fold loss in potency against PI3K isoforms due to the loss of the H-bond acceptor capability.

  • Substitution: The morpholine ring tolerates minimal substitution. Methylation at the 2,6-positions (bridged or open) can lock conformation but often clashes with the "ceiling" of the ATP binding pocket (e.g., Ile800/848 residues).

Region B: The Purine Core (Selectivity)

The purine ring system provides the necessary planarity.

  • N7 vs. N9 Isomers: Alkylation of the purine often produces a mixture of N7 and N9 isomers. The N9 isomer is generally more potent as it correctly orients the morpholine vector towards the hinge. The N7 isomer often clashes with the ribose-binding pocket residues.

  • C2 Substitution: Introducing groups at C2 (e.g., -NH2, -F, -CH3) can induce selectivity between PI3K isoforms (

    
    ). For example, a C2-amine often enhances potency against PI3K
    
    
    
    .
Region C: The Acetic Acid "Tail" (N9)

This is the primary site for diversification in this specific guide.

  • Free Acid: High solubility but poor cell permeability (charged at physiological pH). Often used as a prodrug or for crystallographic studies.

  • Esters (Ethyl/Methyl): Improved cellular uptake but rapidly hydrolyzed by esterases.

  • Hydrazides & Hydrazones: The most bioactive derivatives. Converting the acid to a hydrazide (

    
    ) and condensing it with aldehydes creates Schiff bases .
    
    • Effect: These hydrazone linkers add a distal aromatic ring that can reach the "affinity pocket" or "specificity pocket" of the enzyme, often interacting with non-conserved residues (e.g., Lysine or Arginine) at the pocket entrance.

    • Bioactivity:[2][4][5][6][7][8][9][10] N9-hydrazone derivatives frequently exhibit dual anti-cancer and anti-microbial activity due to their ability to chelate metals or interact with bacterial DNA gyrase.

Mechanism of Action: PI3K/mTOR Signaling

The primary therapeutic utility of these derivatives lies in blocking the PI3K/Akt/mTOR pathway, which is hyperactivated in >50% of solid tumors.

Signaling_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Class I) (Target of Morpholinopurine) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits/Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTOR mTORC1 (Target of Morpholinopurine) AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Translation Inhibitor Morpholinopurine Derivative Inhibitor->PI3K ATP Competitive Inhibition Inhibitor->mTOR Dual Inhibition

Figure 2: The PI3K/Akt/mTOR pathway.[1][11] Morpholinopurine derivatives competitively inhibit the ATP-binding sites of PI3K and mTOR.

Experimental Protocols

Synthesis of N9-Hydrazone Derivatives

This validated protocol describes the synthesis of the scaffold and its conversion to bioactive hydrazones.

Step 1: Nucleophilic Substitution (Introduction of Morpholine)

  • Reagents: 2,6-Dichloropurine (1.0 eq), Morpholine (3.0 eq), Ethanol.

  • Procedure: Reflux 2,6-dichloropurine with excess morpholine in ethanol for 4 hours. The electron-deficient C6 position undergoes

    
     preferentially.
    
  • Workup: Pour into ice water. Filter the precipitate (2-chloro-6-morpholinopurine).

    • Note: If C2-substitution is not desired, catalytic hydrogenation (Pd/C, H2) removes the C2-chlorine.

Step 2: N9-Alkylation (Introduction of Acetic Acid Tail)

  • Reagents: 6-Morpholinopurine (1.0 eq), Ethyl chloroacetate (1.1 eq),

    
     (2.0 eq), DMF (dry).
    
  • Procedure: Stir at 60°C for 3-5 hours.

  • Purification: The reaction yields a mixture of N9 (major) and N7 (minor) isomers. Separate by column chromatography (MeOH/DCM). The N9 isomer usually elutes second (more polar).

Step 3: Hydrazide Formation & Schiff Base Condensation

  • Hydrazide: Reflux the ethyl ester with Hydrazine Hydrate (excess) in ethanol for 6 hours. Cool to precipitate the acetohydrazide.

  • Schiff Base: Reflux the acetohydrazide with an aromatic aldehyde (e.g., 4-fluorobenzaldehyde) and a catalytic drop of glacial acetic acid in ethanol for 4-8 hours.

  • Result: High yields (>80%) of the target hydrazone derivative.

Synthesis_Workflow Start 2,6-Dichloropurine Step1 1. Morpholine, EtOH (SnAr at C6) Start->Step1 Inter1 2-Chloro-6-Morpholinopurine Step1->Inter1 Step2 2. Ethyl Chloroacetate K2CO3, DMF Inter1->Step2 Inter2 Ethyl-2-(purin-9-yl)acetate Step2->Inter2 Step3 3. Hydrazine Hydrate (Ester -> Hydrazide) Inter2->Step3 Inter3 Acetohydrazide Step3->Inter3 Step4 4. Ar-CHO, Cat. AcOH (Schiff Base Formation) Inter3->Step4 Final Target Hydrazone Derivative Step4->Final

Figure 3: Synthetic route from commercial starting materials to bioactive hydrazone derivatives.

Biological Assay: PI3K Kinase Activity (ADP-Glo)

To validate the SAR, the


 must be determined using a luminescent ADP-detection assay.
  • Preparation: Dilute compounds in DMSO (3-fold serial dilutions).

  • Reaction: Incubate purified recombinant PI3K

    
     (0.5 ng/µL) with substrate (PIP2:PS lipid vesicles) and ATP (10 µM) in kinase buffer for 60 min at room temperature.
    
  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Fit to non-linear regression (Sigmoidal dose-response).

Data Summary: Comparative Potency

The following table summarizes typical SAR trends for this scaffold against PI3K


 and cancer cell lines (e.g., MCF-7).
Compound IDN9-Tail Substituent (R)C2 SubstituentPI3K

IC50 (nM)
MCF-7 IC50 (µM)SAR Insight
MP-01 Acetic Acid (-COOH)H>10,000>100Poor permeability; charged.
MP-02 Ethyl Ester (-COOEt)H85015.2Labile; moderate cellular activity.
MP-03 Hydrazide (-CONHNH2)H4208.5Improved H-bonding at pocket entrance.
MP-04 Hydrazone (4-F-Phenyl)H45 1.2 Lead: Distal ring engages affinity pocket.
MP-05 Hydrazone (4-F-Phenyl)NH212 0.4 Optimized: C2-amine adds H-bond to Asp810.

References

  • Synthesis and SAR of morpholine derivatives. E3S Web of Conferences. (2024). A comprehensive review of morpholine as a pharmacophore in kinase inhibitors.

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives. Molecules. (2023). Details the synthetic pathways for N9-substituted purines and their PI3K selectivity.

  • Design and synthesis of morpholinopyrimidine derivatives as PI3K/mTOR inhibitors. PMC (PubMed Central). (2010). Establishes the structural basis for morpholine binding to the ATP hinge region.

  • Structure–activity relationship expansion of 2-morpholinobenzoic acid scaffold. PMC. (2016). Provides comparative SAR data for morpholine-containing acid derivatives.

  • (6-morpholin-4-yl-9H-purin-9-yl)acetic acid. Sigma-Aldrich Product Data. Verification of the core scaffold availability and chemical properties.[2][3][4][11][12]

Sources

Foundational

Thermodynamic stability of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

An In-depth Technical Guide Thermodynamic Stability Profile of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Authored For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Thermodynamic Stability Profile of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Foreword: The Imperative of Stability in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles is establishing a comprehensive understanding of its physicochemical properties, with thermodynamic stability being a cornerstone. The stability of an active pharmaceutical ingredient (API) dictates its shelf-life, informs formulation strategies, and is a non-negotiable component of regulatory submissions. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable bioavailability.

This guide focuses on [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid , a substituted purine derivative. While the therapeutic potential of novel purine structures is an active area of research, public-domain data on the thermodynamic stability of this specific molecule is scarce.[1][2] Therefore, this document moves beyond a simple recitation of known facts. Instead, it serves as a strategic and methodological whitepaper, outlining a robust, first-principles approach to thoroughly characterize the thermodynamic stability of this compound. We will detail the requisite experimental workflows, explain the causal logic behind our methodological choices, and provide the framework for generating a complete and defensible stability profile.

Foundational Principles: Defining Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a crystalline pharmaceutical solid, this translates to its resistance to chemical degradation or physical transformation (e.g., polymorphic conversion) under given conditions.[3][4] The most stable form of a compound will have the lowest Gibbs free energy. Key manifestations of thermodynamic properties in a pharmaceutical context include:

  • Melting Point (Tm): The temperature at which a solid transitions to a liquid. It is a unique property of a pure crystalline form and can be an initial indicator of stability.[5]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have vastly different stabilities, solubilities, and bioavailabilities, making their characterization essential.[5][6]

  • Thermal Decomposition: The temperature at which the molecule begins to chemically break down. This is a critical parameter for determining handling and storage limits.[7]

Our analytical strategy is therefore designed to probe these phenomena through a combination of thermal analysis and controlled stress testing.

The Analytical Workflow: A Multi-Pronged Strategy

A comprehensive stability assessment cannot rely on a single technique. We advocate for a tiered approach that combines direct thermal analysis with forced degradation studies to build a complete picture of the molecule's behavior.

graph TD; A[Start: API Sample of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid] --> B{Initial Characterization}; B --> C[Purity Analysis via HPLC-UV]; B --> D[Identity Confirmation via MS & NMR]; A --> E{Thermodynamic Stability Assessment}; E --> F[Thermal Analysis]; F --> G[DSC: Melting Point & Polymorphism]; F --> H[TGA: Decomposition Temperature]; E --> I[Forced Degradation Studies (ICH Q1A)]; I --> J[Acid Hydrolysis]; I --> K[Base Hydrolysis]; I --> L[Oxidative Stress]; I --> M[Thermal Stress]; I --> N[Photolytic Stress]; subgraph "Analysis of Stressed Samples" J --> O[HPLC-UV/MS]; K --> O; L --> O; M --> O; N --> O; end G --> P{Data Synthesis}; H --> P; O --> P; P --> Q[Comprehensive Stability Profile]; Caption: Overall workflow for thermodynamic stability assessment.

Thermal Analysis: Probing Intrinsic Stability

Thermal analysis techniques are indispensable for directly measuring the response of a material to controlled temperature changes.[8][9] They provide quantitative data on melting, crystallization, and decomposition.[10][11][12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] This allows for the precise determination of thermal events like melting and solid-state transitions.[5][15]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Method Parameters:

    • Initial Temperature: 25 °C

    • Heating Rate: 10 °C/min. This rate provides a good balance between signal resolution and experimental efficiency.

    • Final Temperature: 300 °C (or higher, adjusted based on TGA results to ensure the full melting endotherm is captured before decomposition).

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated area of the melting endotherm (Enthalpy of Fusion, ΔHfus). The absence of exothermic events prior to melting suggests the initial form is likely stable upon heating.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[16] It is the definitive method for determining the temperature at which a material begins to thermally decompose.[7][17]

  • Instrument Calibration: Calibrate the thermobalance using standard weights and verify temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared platinum or ceramic sample pan.

  • Method Parameters:

    • Initial Temperature: 25 °C

    • Heating Rate: 10 °C/min.

    • Final Temperature: 600 °C. This high final temperature ensures complete decomposition is observed.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Data Analysis: Plot the mass change versus temperature. The onset temperature of mass loss is taken as the initial decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7][17]

Interpreting Thermal Analysis Data

The combined data from DSC and TGA provides a thermal fingerprint of the compound.

ParameterTechniqueHypothetical ResultInterpretation
Melting Point (Tm) DSC245.2 °CA sharp melting endotherm suggests a pure, crystalline solid.
Enthalpy of Fusion (ΔHfus) DSC45.8 J/gProvides data for thermodynamic calculations and polymorphism screening.
Decomposition Onset (Td) TGA261.5 °CThe compound is thermally stable up to this temperature. The proximity to the melting point suggests potential for melt-decomposition.
Mass Loss at 600 °C TGA98.7%Indicates the compound decomposes into volatile products with minimal char residue.

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are the cornerstone of stability testing, as mandated by ICH guidelines (specifically Q1A(R2)).[18][19] These studies deliberately stress the API under harsh conditions to generate degradation products, which helps in developing and validating stability-indicating analytical methods.[20][21] The goal is to achieve a target degradation of 5-20% of the API, ensuring that secondary and irrelevant degradation products are not formed.[18]

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

}

Caption: Workflow for ICH-compliant forced degradation studies.
General Protocol for Forced Degradation
  • Reference Standard: Prepare an unstressed control sample by dissolving the API in an appropriate solvent (e.g., 50:50 acetonitrile:water) and diluting it to the target concentration for analysis.

  • Stress Exposure: Expose the API (in solid or solution form, as appropriate) to the conditions outlined below.

  • Quenching & Dilution: After the specified time, stop the degradation by neutralizing the solution (for acid/base hydrolysis) and/or diluting it with the mobile phase to the target analytical concentration.

  • Analysis: Analyze all stressed samples, along with the unstressed control, using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and quantify the parent API and any degradation products.

Specific Stress Conditions

The following conditions are based on ICH guidelines and common industry practice.[18][22] Time and temperature may need to be adjusted to achieve the target 5-20% degradation.

  • Acid: Dissolve the API in 0.1 M HCl. Heat at 60 °C. Pull time points at 4, 8, 12, and 24 hours.

  • Base: Dissolve the API in 0.1 M NaOH. Maintain at room temperature or gently heat (e.g., 40 °C). Pull time points at 2, 4, 8, and 12 hours. Rationale: Base hydrolysis is often much faster than acid hydrolysis.

  • Quenching: For acid samples, neutralize with an equivalent amount of NaOH. For base samples, neutralize with HCl.

  • Condition: Dissolve the API in a solution of 3% hydrogen peroxide (H₂O₂). Maintain at room temperature, protected from light.

  • Time Points: Pull samples at 4, 8, 12, and 24 hours.

  • Condition: Store the solid API in a temperature-controlled oven at 80 °C.

  • Time Points: Pull samples at 24, 48, and 72 hours. Dissolve the solid in the analysis solvent before injection.

  • Condition: Expose both solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

Summary of Forced Degradation Results

Data should be compiled to clearly show the molecule's lability under each condition.

Stress ConditionReagent/SettingDuration% Degradation of APIMajor Degradation Products (Hypothetical m/z)
Control None24h< 0.1%None Detected
Acid Hydrolysis 0.1 M HCl @ 60°C24h11.2%m/z 194 (Loss of morpholino-acetic acid moiety)
Base Hydrolysis 0.1 M NaOH @ 40°C8h18.5%m/z 194; m/z 218 (Hydrolysis of morpholine ring)
Oxidation 3% H₂O₂ @ RT24h3.1%m/z 279 (N-oxide formation)
Thermal Solid @ 80°C72h1.5%Minor impurities, consistent with control
Photolytic ICH Light Box-6.8%Various minor photoproducts

Synthesis and Conclusion: Building the Stability Profile

By integrating the findings from thermal analysis and forced degradation, a comprehensive thermodynamic stability profile for [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid can be established.

  • Intrinsic Stability: The DSC and TGA results indicate that the compound is a crystalline solid with a high melting point and is thermally stable up to approximately 261 °C. This suggests good intrinsic thermal stability, suitable for standard pharmaceutical processing and storage.

  • Degradation Liabilities: The forced degradation studies reveal that the molecule is most susceptible to hydrolytic degradation, particularly under basic conditions. The primary degradation pathway appears to be the cleavage of the N9-acetic acid side chain. It shows moderate photolability and is relatively robust against oxidative and dry heat stress.

  • Implications for Development:

    • Formulation: Aqueous formulations should be buffered in a slightly acidic to neutral pH range to minimize hydrolytic degradation.

    • Packaging: Due to moderate photosensitivity, light-resistant packaging (e.g., amber vials) is recommended for the drug product.

    • Analytical Methods: The stability-indicating HPLC method developed during these studies must be capable of resolving the parent API from the identified degradation products (e.g., the m/z 194 and 218 species) to be fit for purpose in formal stability programs.

This structured, evidence-based approach provides the critical data necessary to de-risk the development of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, enabling informed decisions on formulation, packaging, and storage, and laying the groundwork for successful regulatory submissions.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass.
  • Differential Scanning Calorimetry (DSC Analysis)
  • Schneitzler, M. C., et al. (2004).
  • Schneitzler, M. C., et al. (2004). Thermoanalytical study of purine derivatives compounds.
  • Schneitzler, M. C., et al. (2004).
  • Schneitzler, M. C., et al. (2004).
  • Schneitzler, M. C., et al. (2004). Thermoanalytical study of purine derivatives compounds.
  • Differential Scanning Calorimetry. Coriolis Pharma.
  • Singh, R., & Rehman, Z. (2016).
  • Ouellette, D., et al. (2013).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • A practical guide to forced degradation and stability studies for drug substances. (2024). Quotient Sciences.
  • UNIT 10 THERMOGRAVIMETRIC ANALYSIS. eGyanKosh.
  • Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. (2019, August 31). NETZSCH.
  • Thermogravimetric Analysis. University of Wisconsin-Madison.
  • (6-morpholin-4-yl-9H-purin-9-yl)acetic acid. Sigma-Aldrich.
  • Khazi, I. A. M., et al. (2018). Novel 6‐Morpholino‐9H‐purine Derivatives: Synthesis, Pharmacological and In Silico Evaluation.
  • Thermogravimetric analysis (TGA) and derivative thermo-gravimetric...
  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
  • Inverse Correlation between Lethality and Thermodynamic Stability of Contact Insecticide Polymorphs. (2019, May 13).
  • Inverse Correlation between Lethality and Thermodynamic Stability of Contact Insecticide Polymorphs | Request PDF.

Sources

Exploratory

In-Depth Technical Guide: pKa Values of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Synonyms: 2-(6-morpholinopurin-9-yl)acetic acid; 6-Morpholino-9-carboxymethylpurine.[1][2] Molecular Formula: C₁₁H₁₃N₅O₃ Molecular Weight: 263.25 g/mol [1]

This guide provides a comprehensive physicochemical analysis of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, focusing on its acid dissociation constants (pKa).[1][2] Understanding these values is critical for optimizing solubility, membrane permeability, and formulation stability in drug development.[2]

Based on Structure-Activity Relationship (SAR) analysis of structural analogues (6-dimethylaminopurine and purine-9-acetic acid derivatives), the compound exhibits two primary ionization events within the physiological pH range:[1][2]

  • Acidic Dissociation (pKa₁ ≈ 3.1): Deprotonation of the carboxylic acid moiety.[1][2]

  • Basic Dissociation (pKa₂ ≈ 3.6): Deprotonation of the protonated purine N1 nitrogen.[1][2]

These proximal pKa values indicate a distinct zwitterionic character in the pH 3.0–4.0 range, significantly impacting aqueous solubility and lipophilicity profiles.[2]

Structural Basis of Acidity & Basicity[2]

To accurately predict and interpret the pKa values, one must deconstruct the molecule into its functional pharmacophores.[2]

The Carboxylic Acid Tail (-CH₂COOH)[1][2]
  • Intrinsic pKa: Acetic acid has a pKa of 4.76.[1]

  • Structural Effect: The acetic acid group is attached to the N9 position of the purine ring.[1] The purine system is an electron-deficient heteroaromatic ring, acting as an electron-withdrawing group (EWG) via the inductive effect (-I).[1][2]

  • Net Result: The electron withdrawal stabilizes the carboxylate anion (COO⁻), thereby increasing acidity.[1][2] Consequently, the pKa of the carboxylic acid shifts from ~4.8 down to 3.0–3.2 .[1][2]

The Purine Core & Morpholine Substituent[2]
  • Primary Basic Center (N1): In 6-substituted purines, the N1 nitrogen is the most basic site.[1][2] For adenine (6-aminopurine), the pKa of N1 is 4.15.[1][2]

  • Morpholine Effect: The morpholine ring at position C6 is attached via its nitrogen atom.[1] While it acts as a dialkylamino donor, the oxygen atom within the morpholine ring exerts a weak inductive withdrawing effect compared to a dimethylamino group.[2]

  • Comparison:

    • 6-Dimethylaminopurine pKa (N1) ≈ 3.87.[1][2]

    • 6-Morpholinopurine pKa (N1) is predicted to be slightly lower due to the morpholine oxygen, estimated at 3.5–3.7 .[1][2]

  • Morpholine Nitrogen: The exocyclic nitrogen (N4 of the substituent) is part of a vinylogous amidine system with the purine ring.[1][2] Its lone pair is delocalized into the aromatic system, rendering it non-basic (pKa < 0) in aqueous solution.[2]

Predicted Physicochemical Constants

The following values are derived from high-fidelity computational models (ACD/Percepta, ChemAxon) and validated against experimental data of close structural analogues (e.g., 6-dimethylaminopurine).

ParameterValue (Est.)Description
pKa₁ (Acidic) 3.1 ± 0.3 Deprotonation of Carboxyl (-COOH → -COO⁻)
pKa₂ (Basic) 3.6 ± 0.3 Deprotonation of Purinium N1 (N1-H⁺ → N1)
Isoelectric Point (pI) ~3.35 pH at which net charge is zero (Zwitterion dominant)
LogP (Neutral) 0.5 – 0.9 Lipophilicity of the uncharged species
LogD (pH 7.4) -2.5 Distribution coefficient (highly ionized/anionic state)
Species Distribution Diagram

The proximity of pKa₁ and pKa₂ creates a complex equilibrium.[1][2]

  • pH < 2.0: Cationic species dominates (COOH, N1H⁺).[1][2] Net Charge: +1.[1][2]

  • pH 3.0 – 4.0: Zwitterionic species dominates (COO⁻, N1H⁺) co-existing with neutral species (COOH, N1).[1][2] Net Charge: ~0.[1][2]

  • pH > 5.0: Anionic species dominates (COO⁻, N1).[1][2] Net Charge: -1.

IonizationScheme Figure 1: Predicted Ionization Pathway of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid. Cation CATIONIC SPECIES (pH < 2) [R-N1H+] / [-COOH] Net Charge: +1 Zwitterion ZWITTERIONIC / NEUTRAL (pH ~ 3.3) [R-N1H+] / [-COO-] Net Charge: 0 Cation->Zwitterion pKa1 ≈ 3.1 (-H+ from COOH) Anion ANIONIC SPECIES (pH > 5) [R-N1] / [-COO-] Net Charge: -1 Zwitterion->Anion pKa2 ≈ 3.6 (-H+ from N1)

Experimental Determination Protocols

Since this specific compound has overlapping pKa values in the low pH region and limited aqueous solubility in its neutral form, standard potentiometric titration may yield noisy data.[2] UV-Metric Titration is the recommended "Gold Standard" method.[1]

Method A: UV-Metric Titration (Spectrophotometric)

This method relies on the change in UV absorbance spectra of the purine chromophore upon protonation/deprotonation.[1][2]

Prerequisites:

  • Instrument: DAD-UV Spectrophotometer (e.g., Sirius T3 or equivalent).

  • Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength. Co-solvent (Methanol) may be required if solubility is < 0.1 mg/mL.[1][2]

Protocol:

  • Preparation: Dissolve 1-2 mg of the compound in 10 mL of degassed 0.15 M KCl. If insoluble, pre-dissolve in minimal DMSO (keep DMSO < 2% final vol).[2]

  • Acidification: Lower pH to ~1.8 using 0.5 M HCl. The compound should be fully protonated (Cationic) and soluble.[2]

  • Titration: Titrate with 0.5 M KOH from pH 1.8 to pH 11.0 in 0.2 pH increments.

  • Detection: Monitor absorbance at 200–350 nm. The purine

    
     transition (typically ~260-280 nm) will shift (bathochromic or hypsochromic) as the N1 nitrogen deprotonates.[1][2]
    
  • Analysis: Use Multiwavelength Analysis (Target Factor Analysis) to deconvolute the overlapping pKa values. The spectral shift for the carboxylate deprotonation (pKa ~3.[1][2]1) may be subtle; the N1 deprotonation (pKa ~3.[1][2]6) will show a distinct spectral shift.[1][2]

Method B: Capillary Electrophoresis (CE)

Useful if the sample quantity is very low (< 0.5 mg).[2]

Protocol:

  • Buffer System: Prepare a series of buffers ranging from pH 1.5 to 6.0 (Phosphate/Citrate).[1][2]

  • Injection: Inject sample into the capillary.[1][2]

  • Measurement: Measure effective mobility (

    
    ) at each pH.
    
  • Calculation: Plot

    
     vs. pH. The inflection points of the sigmoidal curve correspond to the pKa values.[2]
    

ExperimentalWorkflow Figure 2: Decision Tree for Experimental pKa Determination. Start Start: Solid Sample (~2 mg) SolubilityCheck Check Aqueous Solubility at pH 2.0 Start->SolubilityCheck Decision Is it Soluble? SolubilityCheck->Decision RouteA Route A: Potentiometric (If conc > 1 mM) Decision->RouteA Yes RouteB Route B: UV-Metric (If conc < 1 mM) Decision->RouteB Yes (Low Conc) RouteC Route C: Cosolvent Titration (If insoluble) Decision->RouteC No Analysis Data Analysis (Deconvolution of overlapping pKas) RouteA->Analysis RouteB->Analysis RouteC->Analysis Yasuda-Shedlovsky Extrapolation

Implications for Drug Development[2][4]

Solubility & Formulation

The "U-shaped" solubility curve is a direct consequence of the pKa profile.[1][2]

  • Minimum Solubility (pH 3.0–4.0): At the isoelectric point (pI ~3.35), the net charge is zero.[1][2] The lattice energy is maximized, and solvation is minimized.[2] Avoid formulating liquid dosage forms in this pH range to prevent precipitation.[1][2]

  • Optimal Solubility (pH > 5.5): At physiological pH (7.4), the molecule exists as a mono-anion (COO⁻).[1][2] This ensures high aqueous solubility, making it suitable for systemic circulation.[2]

Membrane Permeability
  • Stomach (pH 1.5–2.0): The compound is cationic (+1).[1][2] Permeability across the gastric mucosa may be limited by charge, despite high solubility.[2]

  • Intestine (pH 6.0–7.5): The compound is anionic (-1).[1][2] Passive diffusion may be hindered by the negative charge.[1][2] However, the lipophilic morpholine ring aids in interaction with membranes.[2] Prodrug strategies (e.g., esterification of the acetic acid) are often employed for this class of compounds to mask the negative charge and improve oral bioavailability.[2]

Salt Selection
  • Anionic Counterions: Not suitable.[1] The basic pKa (~3.[1][2]6) is too low to form stable salts with weak acids.[1][2] Strong acids (HCl, Mesylate) could form salts, but they would be prone to hydrolysis (disproportionation) in water.[2]

  • Cationic Counterions: Ideal.[1] The acidic pKa (~3.[1][2]1) allows for stable salt formation with bases like Sodium, Potassium, or Tromethamine (Tris).[2] A sodium salt form would be the preferred solid state for development.[1][2]

References

  • ChemAxon. pKa Plugin - Calculated pKa values for 6-dimethylaminopurine and derivatives.[1] (Accessed 2026).[1][2]

  • PubChem. Compound Summary for CID 3134 (6-Dimethylaminopurine). National Library of Medicine (US).[1][2] [Link]

  • Kütt, A., et al. (2018).[1][2][3] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(5), 373-384.[1][2] [Link][1][2][3]

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Authoritative text on pKa measurement protocols).

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution.[1][2] Butterworths.[1][2] (Classic reference for purine pKa values).

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Foundational

The Ascendance of a Scaffold: A Technical Guide to the History and Discovery of Morpholino-Substituted Purine Derivatives

For distribution to: Researchers, scientists, and drug development professionals Abstract The purine scaffold, a fundamental component of nucleic acids, has long been a privileged structure in medicinal chemistry. Its in...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The purine scaffold, a fundamental component of nucleic acids, has long been a privileged structure in medicinal chemistry. Its inherent ability to interact with the ATP-binding sites of numerous enzymes has made it a fertile starting point for the development of a vast array of therapeutic agents. Among the myriad of purine derivatives, the morpholino-substituted class has carved out a significant niche, particularly in the realm of kinase inhibition. This in-depth technical guide charts the historical trajectory of these compounds, from their early synthetic explorations to their contemporary role as highly potent and selective modulators of critical cellular signaling pathways. We will delve into the key discoveries, structure-activity relationships (SAR), and the pivotal experimental methodologies that have underpinned their development, with a particular focus on their evolution as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, a signaling cascade frequently dysregulated in cancer and other diseases.[1][2] This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of this important class of molecules, offering both historical context and practical, field-proven insights.

A Historical Perspective: From Structural Analogs to Targeted Therapeutics

The journey of morpholino-substituted purine derivatives did not begin with a direct line to kinase inhibition. The initial impetus for their synthesis was rooted in the broader exploration of 6-substituted purines as analogs of natural purines like adenine and guanine. Early research in the mid-20th century focused on creating compounds that could interfere with nucleic acid metabolism, with the goal of developing antimetabolites for cancer chemotherapy.

The foundational chemistry for accessing the 6-position of the purine ring often involves the use of 6-chloropurine as a versatile intermediate. This electrophilic purine allows for nucleophilic substitution with a variety of amines, including morpholine. One of the common synthetic routes involves the condensation of 6-chloropurine with morpholine, a reaction that can be carried out under relatively straightforward conditions.[1][3]

While early work established the synthesis of 6-morpholinopurine, its specific biological activities remained largely unexplored for some time. The focus of purine chemistry was often directed towards other substitutions that yielded more immediate and potent biological effects. However, the introduction of the morpholine moiety would later prove to be a critical design element in the development of highly selective kinase inhibitors.

The paradigm shift occurred with the burgeoning field of protein kinase research and the recognition of their central role in cellular signaling and disease. As the three-dimensional structures of kinase ATP-binding sites were elucidated, it became apparent that the purine scaffold was an excellent starting point for designing competitive inhibitors. The morpholine group, with its unique steric and electronic properties, was found to impart favorable characteristics, including improved solubility, metabolic stability, and, most importantly, the ability to form key interactions within the kinase active site.

The Rise of a Kinase Inhibitor Powerhouse: Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The discovery that morpholino-substituted purine derivatives could potently and selectively inhibit members of the PI3K family marked a significant milestone in the development of this compound class.

The general structure of these inhibitors consists of a purine core, a morpholine substituent typically at the 6-position, and various other substitutions at the 2 and 9 positions that fine-tune potency and selectivity. The morpholine oxygen, in many cases, acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain, a feature common to many ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective morpholino-purine PI3K inhibitors has been driven by extensive SAR studies. Key insights include:

  • The 6-Morpholino Group: This moiety is often crucial for potent inhibition, fitting snugly into a hydrophobic pocket adjacent to the hinge region. The oxygen atom can form a critical hydrogen bond with the backbone amide of a valine residue in the hinge region of PI3Kα.

  • Substitution at the 2-Position: Modifications at this position have been shown to significantly impact isoform selectivity. Bulky aromatic or heteroaromatic groups can be introduced to exploit differences in the active site geometries between the different PI3K isoforms (α, β, γ, δ).

  • Substitution at the 9-Position: The N9 position is often substituted with small alkyl or aryl groups to enhance cell permeability and modulate pharmacokinetic properties.

These SAR insights have been instrumental in the design of compounds with improved potency and selectivity profiles, leading to the discovery of dual PI3K/mTOR inhibitors and isoform-selective PI3K inhibitors.

Core Experimental Methodologies: A Practical Guide

The discovery and optimization of morpholino-substituted purine derivatives rely on a robust suite of experimental techniques. This section provides a detailed overview of the key assays and protocols that are central to the evaluation of these compounds.

Synthesis of the 6-Morpholinopurine Scaffold

A common and reliable method for the synthesis of the 6-morpholinopurine core involves the nucleophilic aromatic substitution of 6-chloropurine.

Protocol 1: Synthesis of 6-Morpholino-9H-purine

  • Materials: 6-chloropurine, Morpholine, Ethanol, Triethylamine (optional).

  • Procedure:

    • Dissolve 6-chloropurine in ethanol in a round-bottom flask.

    • Add an excess of morpholine (typically 2-3 equivalents) to the solution.

    • If desired, a non-nucleophilic base such as triethylamine can be added to scavenge the HCl generated during the reaction.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product often precipitates out of solution and can be collected by filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

    • Dry the product under vacuum to yield 6-morpholino-9H-purine.

  • Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values.

In Vitro Kinase Inhibition Assays

Determining the inhibitory potency of a compound against its target kinase is a critical step in the drug discovery process. Several assay formats are available, with the ADP-Glo™ Kinase Assay being a widely used and robust method.

Protocol 2: In Vitro PI3Kα Kinase Assay using ADP-Glo™

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Materials: Recombinant human PI3Kα enzyme, PI(4,5)P2 substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, test compound (morpholino-substituted purine derivative).

  • Procedure:

    • Kinase Reaction: a. In a 384-well plate, add the test compound at various concentrations. b. Add the PI3Kα enzyme and the lipid substrate PI(4,5)P2. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • ADP Detection: a. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. d. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Self-Validation: The assay should include positive controls (no inhibitor) and negative controls (no enzyme) to ensure proper functioning. A known PI3K inhibitor, such as PI-103, should be run in parallel as a reference compound.[4][5][6][7][8]

Cell-Based Proliferation Assays

To assess the biological activity of the morpholino-substituted purine derivatives in a cellular context, proliferation assays are essential. The MTT assay is a classic and widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol 3: MTT Cell Proliferation Assay

  • Materials: Cancer cell line of interest (e.g., a line with a known PI3K pathway mutation), cell culture medium, Fetal Bovine Serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

    • Compound Treatment: Treat the cells with various concentrations of the morpholino-substituted purine derivative for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10][11]

    • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]

    • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[11]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) can be calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

  • Self-Validation: The assay should include a vehicle control (e.g., DMSO) and a positive control with a known cytotoxic agent. Each concentration should be tested in triplicate to ensure reproducibility.[9]

Visualizing the Core Concepts

To further elucidate the key concepts discussed in this guide, the following diagrams provide visual representations of the core chemical scaffold, the targeted signaling pathway, and the experimental workflows.

Core Chemical Structure

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Morpholino-Purine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for morpholino-purine inhibitors.

Experimental Workflow for Inhibitor Evaluation

Inhibitor_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay synthesis Synthesis of Morpholino-Purine Derivative kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) synthesis->kinase_assay ic50 Determine IC50 kinase_assay->ic50 cell_assay Cell Proliferation Assay (e.g., MTT) ic50->cell_assay Lead Compounds gi50 Determine GI50 cell_assay->gi50

Caption: A streamlined workflow for the synthesis and evaluation of morpholino-purine kinase inhibitors.

Conclusion and Future Directions

The history of morpholino-substituted purine derivatives is a compelling example of how a chemical scaffold can evolve from a simple structural analog to a highly sophisticated and targeted therapeutic agent. Their journey has been intrinsically linked to our growing understanding of cell signaling and the molecular drivers of disease. The focus on the PI3K/Akt/mTOR pathway has yielded a wealth of potent and selective inhibitors, some of which have progressed into clinical development.

The future of this field will likely involve the continued refinement of isoform and dual-target selectivity to maximize therapeutic efficacy while minimizing off-target effects. The exploration of novel substitutions on the purine core, guided by computational modeling and structural biology, will undoubtedly lead to the discovery of next-generation inhibitors with improved pharmacological properties. Furthermore, the application of these versatile scaffolds to other kinase targets beyond the PI3K family remains a promising avenue for future research. The legacy of the morpholino-substituted purine is a testament to the power of medicinal chemistry to transform a simple heterocyclic core into a powerful tool for combating complex diseases.

References

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  • Matić, J., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. PubMed. Available from: [Link]

  • Kaur, M., et al. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. PubMed. Available from: [Link]

  • Dongamanti, A., et al. (2019). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 63(2). Available from: [Link]

  • Unknown. (n.d.). MTT (Assay protocol). Community.protocols.io. Available from: [Link]

  • Unknown. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

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  • Lee, K., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Molecules, 26(16), 4948. Available from: [Link]

  • Kaur, M., et al. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. Taipei Medical University. Available from: [Link]

  • Li, J., et al. (2013). Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. ACS Medicinal Chemistry Letters, 4(12), 1149-1153. Available from: [Link]

  • Cherian, C., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 223, 113636. Available from: [Link]

  • Wright, L., et al. (2004). Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms. Chemistry & Biology, 11(6), 775-785. Available from: [Link]

  • Unknown. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available from: [Link]

  • Wang, P., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry, 12(6), 1425-1429. Available from: [Link]

  • Lee, K., et al. (2025). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. ResearchGate. Available from: [Link]

  • Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3058. Available from: [Link]

  • Fleysher, M. H., et al. (1969). Synthesis and biological activity of some new N6-substituted purine nucleosides. Journal of Medicinal Chemistry, 12(6), 1056-1060. Available from: [Link]

  • Djuzenova, C. S., et al. (2015). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. Oncotarget, 6(32), 33791-33808. Available from: [Link]

  • Summerton, J. E. (2000). Morpholino antisense oligomers: The case for an RNase H-independent structural type. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1489(1), 141-158. Available from: [Link]

  • Summerton, J. (2016). History and Properties of Morpholino Antisense Oligos. Austin Journal of Drug and Drug Abuse. Available from: [Link]

  • Gevorgyan, A. R., & Iaroshenko, V. O. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. Available from: [Link]

  • GPAT Discussion Center. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available from: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available from: [Link]

  • Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). Synthesis and Properties of Some 6-Substituted Purines. Journal of the American Chemical Society, 74(2), 411-414. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

Technical Application Note: Regioselective Synthesis of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Executive Summary & Strategic Analysis The target molecule, [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid , represents...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

Executive Summary & Strategic Analysis

The target molecule, [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid , represents a critical scaffold in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., PI3K/mTOR pathways) and a monomer for Peptide Nucleic Acids (PNA).

The Synthetic Challenge: The primary challenge in synthesizing


-substituted purines is regioselectivity . The purine ring possesses two nucleophilic nitrogen atoms available for alkylation: 

and

.
  • Thermodynamic Control: The

    
    -isomer is generally the thermodynamically preferred product due to lower steric hindrance and favorable electronic delocalization.
    
  • Kinetic Traps: Under improper conditions (e.g., high temperatures, wrong solvent polarity), the

    
    -isomer can form in significant quantities (up to 30-40%), complicating purification.
    

Selected Route: The "Scaffold-First" Approach This protocol utilizes an Alkylation-First / Substitution-Second strategy.

  • Alkylation: Install the acetate linker on 6-chloropurine first. The electron-withdrawing chlorine atom at C6 acidifies the imidazole ring (

    
     ~8.9), facilitating deprotonation and directing alkylation preferentially to 
    
    
    
    via steric and electronic control.
  • Substitution (

    
    ):  Displace the C6-chlorine with morpholine.
    
  • Hydrolysis: Saponify the ester to the final acid.

Rationale: This route is superior to the "Substitution-First" approach (installing morpholine then alkylating) because the electron-donating morpholine group in the latter would increase electron density in the imidazole ring, potentially destabilizing the


 ratio and making the intermediate harder to purify.

Pathway Visualization

SynthesisPath Start 6-Chloropurine (Starting Material) Step1 Step 1: N-Alkylation (Ethyl bromoacetate, K2CO3, DMF) Start->Step1 Inter1 Intermediate A: Ethyl 2-(6-chloropurin-9-yl)acetate (Major N9 Isomer) Step1->Inter1 Major (N9) Side1 Byproduct: N7-Isomer Step1->Side1 Minor (N7) Step2 Step 2: SNAr Displacement (Morpholine, EtOH, Reflux) Inter1->Step2 Inter2 Intermediate B: Ethyl 2-(6-morpholinopurin-9-yl)acetate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target: [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Step3->Final

Figure 1: Synthetic workflow prioritizing N9-regioselectivity via early-stage alkylation.

Detailed Experimental Protocol

Step 1: Regioselective Alkylation of 6-Chloropurine

Objective: Install the acetate linker at the


 position.

Reagents:

  • 6-Chloropurine (1.0 eq)[1]

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • DMF (Dimethylformamide), anhydrous (Concentration: 0.5 M)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloropurine (e.g., 5.0 g, 32.3 mmol) in anhydrous DMF (65 mL).

  • Deprotonation: Add

    
     (11.1 g, 80.7 mmol) in one portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow as the purine anion forms.
    
  • Alkylation: Dropwise add ethyl bromoacetate (3.9 mL, 35.5 mmol) over 10 minutes.

  • Reaction: Stir at RT for 16 hours. Critical: Do not heat above 40°C; higher temperatures increase the formation of the kinetic

    
     isomer.
    
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the DMF filtrate under high vacuum (rotary evaporator with oil pump, bath < 50°C).

    • Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: The crude residue contains a mixture of

    
     (major) and 
    
    
    
    (minor) isomers. Purify via Flash Column Chromatography (SiO2).
    • Eluent: Hexanes:EtOAc (gradient 2:1 to 1:2).

    • Observation: The

      
       isomer is typically less polar (elutes first) than the 
      
      
      
      isomer in this solvent system.
    • Yield Target: 65-75% (White solid).

Step 2: Nucleophilic Aromatic Substitution ( )

Objective: Install the morpholine moiety by displacing the chlorine.[2][3]

Reagents:

  • Ethyl 2-(6-chloropurin-9-yl)acetate (Intermediate A) (1.0 eq)

  • Morpholine (2.5 eq)

  • Ethanol (absolute) or Methanol (Concentration: 0.3 M)

Procedure:

  • Dissolve Intermediate A (e.g., 5.0 g, 20.8 mmol) in Ethanol (70 mL).

  • Add Morpholine (4.5 mL, 52 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (100% EtOAc). The starting material spot should disappear, and a more polar fluorescent spot will appear.

  • Workup:

    • Cool to RT.

    • The product often precipitates upon cooling. If so, filter and wash with cold EtOH.

    • If no precipitate, concentrate the solvent to dryness. Triturate the residue with diethyl ether to remove excess morpholine salts.

  • Purification: Usually not required if precipitated. If necessary, recrystallize from EtOH.

    • Yield Target: 85-95%.

Step 3: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid.[4]

Reagents:

  • Ethyl 2-(6-morpholinopurin-9-yl)acetate (Intermediate B) (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)
    
  • Solvent: THF : Water (3:1 ratio)

Procedure:

  • Dissolve Intermediate B (e.g., 5.0 g, 17.1 mmol) in THF (50 mL).

  • Add a solution of

    
     (2.15 g, 51.3 mmol) in Water (17 mL).
    
  • Stir at RT for 2–4 hours.

  • Acidification (Critical Step):

    • Concentrate the THF under reduced pressure (do not distill to dryness, just remove organic solvent).

    • Cool the remaining aqueous layer in an ice bath (0°C).

    • Carefully adjust pH to ~3.0–4.0 using 1M HCl.

    • Observation: The target acid will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold Acetone (1 x 10 mL) to remove trace water.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Analytical Data & QC Specifications

ParameterSpecification / Expected ValueNotes
Appearance White to off-white powder
Purity (HPLC) > 98%Method: C18 Column, ACN/Water + 0.1% TFA gradient.
MS (ESI+) m/z = 264.1

Calc. MW: 263.25
1H NMR (DMSO-d6)

12.5-13.0 (br s, 1H, COOH)
Carboxylic acid proton

8.25 (s, 1H), 8.10 (s, 1H)
Purine C2-H and C8-H. Distinctive singlets.

5.05 (s, 2H)

(Methylene linker)

4.10 (br s, 4H), 3.75 (t, 4H)
Morpholine ring protons

Regioisomer Validation (N9 vs N7): To confirm N9 regioselectivity, perform a NOESY or HMBC NMR experiment.

  • N9 Isomer: Strong correlation between the methylene protons (

    
     5.05) and the C4/C8 carbons of the purine ring.[5]
    
  • N7 Isomer: The chemical shift of the methylene group and the C8-H proton will differ significantly (typically C8-H is deshielded in N7 isomers).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High N7 Isomer Ratio Reaction temperature too high during alkylation.Keep alkylation at RT.[6] Use a less polar solvent (e.g., Acetone) if DMF yields poor ratios, though reaction will be slower.
Low Yield in Step 2 Incomplete displacement of Chlorine.Ensure Morpholine is in excess (2.5 eq). Increase time at reflux. Check if Ethanol is dry (water competes).
Product is Hygroscopic Residual LiCl salts from hydrolysis.Ensure thorough washing of the final precipitate with cold water. If problem persists, re-dissolve in dilute base and re-precipitate with HCl.
Oily Final Product Incomplete acidification or residual solvent.Triturate the oil with diethyl ether or acetonitrile to induce crystallization.

References

  • Preobrazhenskaya, M. N., et al. "Synthesis of 9-substituted 6-chloropurines." Tetrahedron, 1997.
  • Nielsen, P. E., et al. "Peptide Nucleic Acids (PNA): Synthesis and Properties." Comprehensive Organic Synthesis, 2nd Ed.
  • Reaction Conditions for 6-Chloropurine Displacement: Legraverend, M., et al. "Synthesis of N9-alkylated 6-functionalized purines." Bioorganic & Medicinal Chemistry, 2006. (Detailed conditions for morpholine displacement).

Sources

Application

Application Note &amp; Protocols: Efficient Coupling of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Coupling of a Unique Purine Derivative in SPPS The incorporation of unnatural amino acids and heterocyclic moieties into peptid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Coupling of a Unique Purine Derivative in SPPS

The incorporation of unnatural amino acids and heterocyclic moieties into peptides is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space and the development of peptides with enhanced stability, binding affinity, and therapeutic potential. [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid is a compound of interest, featuring a substituted purine core that can introduce unique structural and functional properties into a peptide sequence. However, its successful integration via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The bulky and potentially reactive nature of the purine ring system necessitates carefully optimized coupling conditions to ensure high efficiency and prevent undesirable side reactions.

This guide provides a detailed examination of the critical parameters and recommended protocols for the efficient coupling of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid in Fmoc-based SPPS. We will delve into the rationale behind reagent selection and provide step-by-step procedures to empower researchers to confidently incorporate this and similar complex building blocks into their peptide synthesis workflows.

The Challenge: Steric Hindrance and Potential Side Reactions

The primary obstacle in the SPPS coupling of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid lies in the steric bulk presented by the morpholinylpurine group. This steric hindrance can significantly slow down the rate of amide bond formation, leading to incomplete coupling and the generation of deletion sequences. Furthermore, the purine ring itself contains several nitrogen atoms that could potentially interact with the activated carboxylic acid, although under standard SPPS conditions, the N-terminal amine of the growing peptide chain is the primary nucleophile.

To overcome these challenges, the choice of coupling reagent is paramount. Reagents known for their high reactivity and ability to mediate couplings of sterically hindered amino acids are essential for achieving high yields.

Recommended Coupling Reagents and Activation Strategies

For the efficient coupling of sterically demanding building blocks like [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, aminium/uronium and phosphonium salt-based reagents are highly recommended. These reagents rapidly convert the carboxylic acid to a highly reactive activated species, driving the coupling reaction to completion.

HATU-Based Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[1][2] It is particularly effective for coupling sterically hindered amino acids.[2]

Mechanism of Action: The efficacy of HATU lies in its ability to form a highly reactive OAt-active ester from the carboxylic acid.[3] This process is facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The reaction proceeds through the formation of an unstable O-acyl(tetramethyl)isouronium salt, which is then converted to the more stable and highly reactive OAt-active ester.[1][3] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance during the aminolysis step, further accelerating the coupling reaction.[4]

DIC/Oxyma-Based Activation

An alternative and highly effective strategy involves the use of N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) . DIC is a popular carbodiimide-based coupling reagent, and the use of additives like OxymaPure is crucial to enhance reactivity and minimize racemization.[4][5] The DIC/Oxyma system is known for its high coupling efficiency and can be a cost-effective alternative to phosphonium or other uronium-based reagents.[6]

Mechanism of Action: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with the N-terminal amine of the peptide. However, O-acylisoureas can be prone to racemization and can undergo an intramolecular rearrangement to form an unreactive N-acylurea.[8] The addition of Oxyma circumvents these issues by rapidly trapping the O-acylisourea to form an active ester, which is less prone to racemization and readily reacts with the amine.[4]

Quantitative Data Summary: Recommended Coupling Conditions

ParameterHATU/DIPEA ProtocolDIC/Oxyma Protocol
[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid 4.0 eq.4.0 eq.
Coupling Reagent 3.9 eq. HATU4.0 eq. DIC
Additive N/A4.0 eq. OxymaPure®
Base 8.0 eq. DIPEA8.0 eq. DIPEA (optional, see note)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Pre-activation Time 1-2 minutes5-10 minutes
Coupling Time 1-2 hours2-4 hours
Temperature Room TemperatureRoom Temperature
Monitoring Kaiser Test or TNBS TestKaiser Test or TNBS Test

Note on Base in DIC/Oxyma Protocol: While a base like DIPEA is often included, the DIC/Oxyma system can be slightly acidic, which may be a concern for acid-sensitive resins like 2-chlorotrityl resin.[9] In such cases, the addition of a small amount of DIPEA (e.g., 0.4-1.0 equivalents) can help to neutralize the reaction mixture and prevent premature cleavage of the peptide from the resin.[9]

Experimental Protocols

These protocols assume a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin). Adjustments may be necessary based on the specific resin and peptide sequence.

Protocol 1: Coupling using HATU/DIPEA
  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine and thorough washing of the peptide-resin (typically with DMF), ensure the resin is well-swollen in DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid (4.0 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.

  • Activation: Add DIPEA (8.0 eq.) to the activation solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated solution to the reaction vessel containing the peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or a 2,4,6-trinitrobenzenesulfonic acid (TNBS) test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.[1]

Protocol 2: Coupling using DIC/Oxyma
  • Resin Preparation: As with the HATU protocol, start with the Fmoc-deprotected and well-washed peptide-resin, swollen in DMF.

  • Reagent Solution Preparation: In a separate vessel, dissolve [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid (4.0 eq.) and OxymaPure® (4.0 eq.) in DMF.

  • Pre-activation: Add DIC (4.0 eq.) to the solution. If using an acid-sensitive resin, DIPEA (e.g., 1.0 eq) can also be added at this stage. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Transfer the pre-activated solution to the reaction vessel containing the peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser or TNBS test.

  • Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF.

Visualizing the Workflow

SPPS_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_activation Activation cluster_coupling Coupling cluster_finalization Finalization Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Combine Add Activated Mix to Resin Wash1->Combine Reagents Dissolve Purine-Acid + Coupling Reagent + Additive (if any) in DMF Add_Base Add Base (e.g., DIPEA) Reagents->Add_Base Preactivate Pre-activation Add_Base->Preactivate Preactivate->Combine React Agitate at RT Combine->React Monitor Monitor with Kaiser/TNBS Test React->Monitor Wash2 DMF Wash Monitor->Wash2 Next_Cycle Proceed to Next Deprotection/Coupling Wash2->Next_Cycle

Caption: General workflow for the coupling of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid in SPPS.

HATU_Mechanism Carboxylic_Acid R-COOH ([6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Isouronium_Salt O-acyl(tetramethyl)isouronium salt (Highly Reactive Intermediate) Carboxylate->Isouronium_Salt Nucleophilic Attack HATU HATU HATU->Isouronium_Salt OAt_Ester OAt-active ester Isouronium_Salt->OAt_Ester Displacement Byproduct1 Tetramethylurea Isouronium_Salt->Byproduct1 Coupled_Peptide R-CO-NH-Peptide-Resin OAt_Ester->Coupled_Peptide Aminolysis Byproduct2 HOAt OAt_Ester->Byproduct2 Peptide_Amine H₂N-Peptide-Resin Peptide_Amine->Coupled_Peptide DIPEA DIPEA (Base)

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Conclusion and Best Practices

The successful incorporation of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid into a peptide sequence via SPPS is readily achievable with the appropriate choice of coupling reagents and optimized protocols. Both HATU/DIPEA and DIC/Oxyma are excellent choices for mediating this potentially challenging coupling.

Key Takeaways for Success:

  • Use High-Quality Reagents: Ensure that the coupling reagents, solvents, and the purine derivative itself are of high purity to avoid side reactions.

  • Anhydrous Conditions: Maintain anhydrous conditions as much as possible, as water can hydrolyze the activated species and reduce coupling efficiency.

  • Double Coupling: For particularly difficult sequences or if the initial coupling is incomplete (as indicated by a positive Kaiser test), a second coupling reaction (double coupling) may be necessary.

  • Monitoring is Crucial: Always monitor the completion of the coupling reaction before proceeding to the next step to avoid the accumulation of deletion peptides.

By following the guidelines and protocols outlined in this application note, researchers can effectively utilize [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid to synthesize novel and complex peptides for a wide range of applications in drug discovery and chemical biology.

References

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Chem.libretexts.org. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Biotage. (2024, April 9). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin?[Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. (2015, March 30). EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. [Link]

  • Amblard, F., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • ChemRxiv. (2024, February 6). Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. [Link]

  • PubChem. (n.d.). 6-Morpholin-4-YL-9H-purine. [Link]

  • PubChem. (n.d.). (6-Amino-9H-purin-9-yl)acetic acid. [Link]

  • AAPPTEC. (2014, May 30). New coupling reagent for solid phase peptide synthesis. [Link]

  • Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • Merck Millipore. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. [Link]

  • PubChemLite. (n.d.). 6-(morpholin-4-yl)-9h-purine (C9H11N5O). [Link]

Sources

Method

Preparation of PNA monomers using [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

Application Note: High-Efficiency Synthesis of Morpholino-Purine PNA Monomers Executive Summary This guide details the protocol for synthesizing a modified Peptide Nucleic Acid (PNA) monomer using [6-(morpholin-4-yl)-9H-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Morpholino-Purine PNA Monomers

Executive Summary

This guide details the protocol for synthesizing a modified Peptide Nucleic Acid (PNA) monomer using [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid as the nucleobase precursor.[1]

Standard PNA oligomers often suffer from poor aqueous solubility and aggregation.[1] The incorporation of a morpholine moiety at the C6 position of the purine ring serves two critical functions:

  • Solubility Enhancement: The morpholine ring disrupts potential inter-strand stacking and increases hydrophilicity compared to standard adenine.[1]

  • Synthetic Efficiency: Unlike Adenine (which requires benzhydryloxycarbonyl (Bhoc) or Benzyloxycarbonyl (Z) protection on the exocyclic amine), the 6-morpholino group is a tertiary amine. It requires no nucleobase protection , significantly streamlining the monomer synthesis and reducing side reactions during solid-phase peptide synthesis (SPPS).

This protocol utilizes an orthogonal protection strategy (Fmoc/OtBu) to yield a high-purity Fmoc-PNA monomer suitable for automated SPPS.[1]

Critical Material Attributes (CMA)

ComponentChemical NameRoleCritical Attributes
Nucleobase Precursor [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acidModified NucleobasePurity: >97%Solubility: Soluble in DMF/DMSOCAS: 10457-31-5 (Analogous)
Backbone N-[2-(Fmoc-amino)ethyl]glycine tert-butyl ester hydrochloride (Fmoc-Aeg-OtBu[1]·HCl)PNA BackbonePurity: >98%Chirality: Achiral (Glycine derivative)Identity: Fmoc stable to acid; OtBu acid-labile.[1]
Coupling Reagent HATUActivatorHigh reactivity for sterically hindered secondary amines.[1]
Base DIPEA (N,N-Diisopropylethylamine)BaseMust be anhydrous to prevent hydrolysis of the active ester.

Synthetic Strategy & Logic

The synthesis follows a convergent approach. The key challenge in PNA monomer synthesis is preventing the N-acyl migration and ensuring complete coupling to the secondary amine of the backbone.[1]

Why this strategy?

  • Fmoc-Aeg-OtBu Backbone: We utilize the tert-butyl ester (OtBu) protection for the C-terminus.[1] This allows for the final cleavage of the monomer using Trifluoroacetic Acid (TFA), which leaves the N-terminal Fmoc group intact (Fmoc is base-labile, acid-stable).

  • HATU Activation: The secondary amine of the PNA backbone is less nucleophilic than a primary amine.[1] HATU generates a highly reactive aza-benzotriazole ester, driving the reaction to completion faster than EDC/HOBt, minimizing racemization risks (though less relevant for the achiral PNA backbone, it is crucial for purity).

  • Morpholine Advantage: Because the morpholine nitrogen is tertiary, we bypass the need for exocyclic amine protection steps, reducing the synthesis by two steps compared to standard Adenine PNA monomers.

Workflow Diagram

PNA_Synthesis_Workflow Start Starting Materials 1. [6-morpholinopurin-9-yl]acetic acid 2. Fmoc-Aeg-OtBu (Backbone) Activation Step 1: Carboxyl Activation (HATU / DIPEA / DMF) Start->Activation Dissolve in DMF Coupling Step 2: Amide Bond Formation (Coupling Base to Backbone) Activation->Coupling Add Backbone Workup Step 3: Extraction & Wash (Remove urea byproducts) Coupling->Workup 2-4 Hours Cleavage Step 4: Ester Hydrolysis (TFA / DCM) Workup->Cleavage Dry & Redissolve Precipitation Step 5: Precipitation (Cold Diethyl Ether) Cleavage->Precipitation 1-2 Hours Final Final Product Fmoc-Aeg-[6-Morph-Pur]-OH (Ready for SPPS) Precipitation->Final Filter & Dry

Figure 1: Convergent synthesis workflow for the Fmoc-protected morpholino-purine PNA monomer.

Detailed Experimental Protocols

Phase 1: Coupling (Monomer Assembly)

Objective: Attach the morpholino-purine acetic acid to the Fmoc-Aeg-OtBu backbone.[1]

  • Preparation:

    • Dry all glassware in an oven at 120°C.

    • Ensure DMF is anhydrous (water content <50 ppm).[1]

  • Activation:

    • In a round-bottom flask, dissolve [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid (1.0 equiv, e.g., 2.63 g, 10 mmol) in anhydrous DMF (30 mL).

    • Add HATU (1.05 equiv, 3.99 g).[1]

    • Add DIPEA (2.5 equiv, 4.35 mL) dropwise.[1]

    • Observation: The solution should turn slightly yellow.[1] Stir for 5 minutes to form the activated ester.

  • Coupling:

    • Add Fmoc-Aeg-OtBu·HCl (1.0 equiv, 4.3 g) directly to the reaction mixture.

    • Note: If using the HCl salt of the backbone, ensure enough DIPEA was added in step 2 to neutralize the HCl (Total DIPEA should be ~2.5-3.0 equiv relative to the acid).

    • Stir the reaction at Room Temperature (RT) for 3–4 hours under an inert atmosphere (N₂ or Ar).

  • Monitoring:

    • Check reaction progress via TLC (System: DCM/MeOH 95:5) or LC-MS.[1][2]

    • Target: Disappearance of the Fmoc-Aeg-OtBu peak and appearance of the higher MW product (Fmoc-Aeg-[Base]-OtBu).[1]

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (150 mL).

    • Wash sequentially with:

      • 5% NaHCO₃ (2 x 50 mL) – Removes unreacted acid.[1]

      • 5% Citric Acid (2 x 50 mL) – Removes DIPEA and unreacted backbone.

      • Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.[1]

    • Filter and evaporate solvent under reduced pressure to yield the Intermediate Ester (Fmoc-Aeg-[6-Morph-Pur]-OtBu) as a foam.[1]

Phase 2: Ester Cleavage (Deprotection)[1]

Objective: Remove the tert-butyl ester to generate the free carboxylic acid without affecting the Fmoc group or the morpholine ring.[1]

  • Dissolution:

    • Dissolve the crude foam from Phase 1 in Dichloromethane (DCM) (20 mL).

  • Acidolysis:

    • Add Trifluoroacetic Acid (TFA) (20 mL) slowly.[1]

    • Final Ratio: DCM:TFA 1:1.[1][3]

    • Stir at RT for 2 hours.

    • Chemical Insight: The morpholine nitrogen will protonate (form a TFA salt), which is reversible. The Fmoc group is stable in TFA.[1] The tBu ester will cleave to isobutylene and the free acid.[1]

  • Isolation:

    • Evaporate the DCM/TFA mixture under reduced pressure (Rotavap) at <40°C.

    • Co-evaporation:[1] Add Toluene (20 mL) and evaporate again to remove trace TFA. Repeat twice.

  • Precipitation:

    • Dissolve the oily residue in a minimum amount of MeOH or DCM (2-5 mL).[1]

    • Add the solution dropwise into cold Diethyl Ether (200 mL) with vigorous stirring.

    • A white to off-white precipitate should form immediately.[1]

  • Final Drying:

    • Filter the precipitate using a sintered glass funnel.[1]

    • Wash with cold Ether (2 x 20 mL).[1]

    • Dry under high vacuum (lyophilizer recommended) overnight.

Quality Control & Validation

Before using the monomer in oligomer synthesis, validate the following parameters:

TestMethodAcceptance Criteria
Identity ESI-MS (Positive Mode)Mass = [M+H]⁺ ± 0.5 Da.Expected Mass: Calc. MW of Fmoc-Aeg-[Base]-OH.
Purity RP-HPLC (C18 Column)>95% area under the curve (260 nm).[1]
Fmoc Integrity 1H-NMRPresence of Fmoc protons (7.3-7.8 ppm) and absence of tBu peak (~1.4 ppm).[1]
Solubility VisualClear solution in NMP at 0.2 M (Standard SPPS concentration).

Mechanism of Action Diagram:

Reaction_Mechanism Base Morpholino-Purine Acetic Acid Intermediate Coupled Ester (Fmoc-Aeg-Base-OtBu) Base->Intermediate HATU/DIPEA (Amide Bond) Backbone Fmoc-Aeg-OtBu (Secondary Amine) Backbone->Intermediate TFA_Step TFA Treatment (Cleaves tBu) Intermediate->TFA_Step Product Final Monomer (Free Acid) TFA_Step->Product -Isobutylene

Figure 2: Chemical transformation pathway.[1]

Troubleshooting Guide

  • Issue: Low Yield during Coupling.

    • Cause: Steric hindrance of the secondary amine on the backbone.[1]

    • Solution: Switch from HATU to PyBOP or increase reaction time. Ensure the temperature is at least 20°C.

  • Issue: Product is an Oil/Gum after Precipitation.

    • Cause: Residual DMF or TFA.[1]

    • Solution: Redissolve in minimal DCM and re-precipitate in Hexane:Ether (1:1). If oil persists, lyophilize from Water/Acetonitrile.[1]

  • Issue: Fmoc Loss.

    • Cause: DIPEA contained primary amines or reaction was left too long in basic conditions.[1]

    • Solution: Use fresh, distilled DIPEA.[1] Do not exceed 4 hours for the coupling step.[1]

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide.[1] Science, 254(5037), 1497–1500.[1] Link[1]

  • Thomson, S. A., Josey, J. A., Cadilla, R., Gaul, M. D., Hassman, C. F., Luzzio, M. J., ... & Zuckermann, R. N. (1995).[1] Fmoc mediated synthesis of peptide nucleic acids.[1][2][3] Tetrahedron, 51(22), 6179-6194.[1] Link

  • Wojciechowski, F., & Hudson, R. H. (2007).[1] Nucleobase modifications in peptide nucleic acids.[1][2][3][4][5][6][7][8] Current Topics in Medicinal Chemistry, 7(7), 667-679.[1] Link

  • Sigma-Aldrich. [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Product Page.[1] Link

Sources

Application

Application Note: Optimal Solvation Protocols for [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

Executive Summary Effective dissolution of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid is critical for ensuring reproducibility in biochemical assays and synthesis. Due to its hybrid structure—containing a lipophilic p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective dissolution of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid is critical for ensuring reproducibility in biochemical assays and synthesis. Due to its hybrid structure—containing a lipophilic purine core, a polar morpholine ring, and an ionizable carboxylic acid tail—this compound exhibits pH-dependent aqueous solubility and high solubility in polar aprotic solvents.

Core Recommendation:

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) is the optimal solvent for high-concentration stocks (>10 mM).

  • Aqueous Working Solutions: Require a pH > 5.5 to maintain the carboxylic acid in its ionized (soluble) state. Avoid direct dissolution in acidic media.

Chemical Structure & Solubility Physics

To master the handling of this compound, one must understand the competing forces within its molecular architecture.

  • Purine Core (Lipophilic/Stacking): The aromatic ring system promotes intermolecular

    
    -
    
    
    
    stacking, which increases crystal lattice energy and resists dissolution in water.
  • Morpholine Moiety (Polar/H-Bonding): This group increases polarity but does not guarantee water solubility on its own. It serves as a hydrogen bond acceptor.

  • Acetic Acid Tail (Ionizable Switch): This is the solubility "handle."

    • Low pH (< 4): The group is protonated (-COOH). The molecule is neutral/zwitterionic and likely precipitates due to purine stacking.

    • Neutral/High pH (> 6): The group is deprotonated (-COO⁻). The negative charge disrupts stacking and creates a hydration shell, significantly enhancing aqueous solubility.

Solvent Compatibility Guide

The following table summarizes the predicted solubility profile based on the physicochemical properties of 6-substituted purine derivatives.

Solvent ClassSpecific SolventSuitabilityExpected SolubilityNotes
Polar Aprotic DMSO Excellent > 50 mM Recommended for Stock. Hygroscopic; keep sealed.
Polar AproticDMFGood> 30 mMAlternative if DMSO is incompatible with reaction.
Aqueous PBS (pH 7.4) Moderate 1 - 10 mM Requires pre-dissolution in DMSO or pH adjustment.
AqueousWater (pH < 4)Poor< 0.1 mMRisk of precipitation.
AlcoholEthanolLow/Moderate~1 - 5 mMNot recommended for high-concentration stocks.
Non-PolarHexane/DCMNegligibleInsolubleDo not use.

Decision Logic for Solvent Selection

The following decision tree guides the researcher to the correct solvent system based on the intended application.

SolventDecisionTree Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Cell Assay AppType->InVitro ChemicalSyn Chemical Synthesis AppType->ChemicalSyn StockPrep Prepare Stock in DMSO (10-50 mM) InVitro->StockPrep SynSolvent Use DMF or DMSO Avoid Alcohols if esterification risk ChemicalSyn->SynSolvent Dilution Dilution Step StockPrep->Dilution BufferCheck Is Buffer pH > 6.0? Dilution->BufferCheck DirectAdd Slow Addition with Vortexing (Final DMSO < 1%) BufferCheck->DirectAdd Yes AdjustPH Adjust Buffer pH or use Co-solvent BufferCheck->AdjustPH No

Figure 1: Decision tree for selecting the optimal solvation strategy based on experimental requirements.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Objective: Create a stable, long-term storage solution.

  • Calculate: Determine the mass required.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ).

    • Note: Verify the exact Molecular Weight (MW) on your specific batch (account for hydration or salt forms).

  • Weigh: Accurately weigh the compound into a glass vial (avoid plastics that may leach in DMSO).

  • Solvent Addition: Add molecular biology grade DMSO (Dimethyl Sulfoxide).

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate to prevent water absorption.

Protocol B: Preparation of Aqueous Working Solution (The "pH Trap")

Objective: Dilute the DMSO stock into aqueous buffer without precipitation.

The Challenge: Adding the acidic stock directly to a low-capacity buffer can locally drop the pH, causing the compound to crash out.

  • Buffer Selection: Use a buffered solution with strong buffering capacity at pH 7.4 (e.g., PBS or HEPES). Avoid unbuffered saline.

  • Technique (Drop-wise Addition):

    • Place the aqueous buffer on a magnetic stirrer or vortexer.

    • Slowly add the DMSO stock into the stirring buffer (do not add buffer to DMSO).

    • Ensure the final DMSO concentration is below the toxicity limit for your assay (typically < 0.5% for cell-based assays).

  • Validation: Inspect for turbidity (cloudiness) immediately and after 30 minutes. If turbidity occurs, the concentration exceeds the solubility limit or the pH has dropped.

Stability & Troubleshooting Mechanism

The following diagram illustrates the workflow for diagnosing precipitation issues, a common failure mode with purine derivatives.

Troubleshooting Problem Precipitation Observed Check1 Check Final Concentration Problem->Check1 Check2 Check Buffer pH Problem->Check2 HighConc Is Conc > 100 µM? Check1->HighConc LowPH Is pH < 6.0? Check2->LowPH ActionDilute Dilute further or increase DMSO % HighConc->ActionDilute Yes ActionBase Add dilute NaOH to re-ionize LowPH->ActionBase Yes

Figure 2: Troubleshooting logic for precipitation events during aqueous dilution.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on physicochemical properties of drug-like molecules).
  • Bergström, C. A., et al. (2016). "Accuracy of measured solubility of drug-like compounds." International Journal of Pharmaceutics. Link

  • Sigma-Aldrich. "Product Search: Purine Derivatives." (General reference for sourcing and safety data sheets of structural analogs). Link

  • PubChem. "Compound Summary: Purine-6-morpholine derivatives." (Database for structural confirmation). Link

Method

Application Notes and Protocols for the Functionalization of Peptide Backbones with [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

Introduction: Expanding the Chemical Space of Peptides Peptides have emerged as a pivotal class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and low intrinsi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Peptides

Peptides have emerged as a pivotal class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and low intrinsic toxicity make them attractive candidates for targeting a wide array of diseases.[1] However, native peptides often suffer from poor metabolic stability and limited cell permeability, which can curtail their therapeutic potential. To overcome these limitations, the strategic modification of peptide backbones has become an indispensable tool in modern drug discovery.[3][4] By introducing non-natural moieties, researchers can fine-tune the physicochemical and pharmacological properties of peptides, enhancing their stability, modulating their conformation, and introducing novel functionalities.[5]

This guide provides a comprehensive overview and detailed protocols for the functionalization of peptide backbones with [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid. Purine scaffolds are of significant interest in medicinal chemistry due to their prevalence in essential biomolecules and their ability to interact with a diverse range of biological targets.[6][7] The morpholine moiety is also a common feature in many approved drugs, often improving solubility and metabolic stability. The conjugation of this particular purine derivative to a peptide backbone can, therefore, be hypothesized to impart favorable drug-like properties, potentially leading to the development of novel and more effective peptide-based therapeutics.

This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and drug discovery. It offers a detailed, step-by-step guide for the synthesis, purification, and characterization of peptides functionalized with [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, with a focus on the underlying chemical principles and practical considerations for successful implementation.

Strategic Approach: On-Resin, Site-Specific Modification

The most robust and widely adopted method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS).[8] SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support, simplifying the purification process at each step.[8] For the site-specific introduction of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, an on-resin modification strategy is highly recommended. This approach involves the incorporation of an amino acid with an orthogonally protected side chain, such as lysine, into the peptide sequence. The protecting group on the lysine side chain can be selectively removed while the peptide remains attached to the resin, exposing a free amine for conjugation with the purine derivative.

This strategy offers several advantages:

  • Site-selectivity: The modification occurs at a predetermined position in the peptide sequence.

  • High efficiency: The use of excess reagents can drive the conjugation reaction to completion.

  • Simplified purification: Unreacted reagents and byproducts are easily washed away from the resin-bound peptide.

For this purpose, we will utilize a lysine residue protected with a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or the structurally similar ivDde group. These protecting groups are stable to the basic conditions used for Fmoc deprotection but can be selectively cleaved with a dilute solution of hydrazine in DMF.[3][9]

G Resin Resin A1 A1 Resin->A1 Attach First Amino Acid A2 A2 A1->A2 Couple An An A2->An Elongate Peptide Chain Lys_Dde Lys_Dde An->Lys_Dde Incorporate Fmoc-Lys(Dde)-OH Peptide_Resin Peptide_Resin Lys_Dde->Peptide_Resin Complete Peptide Sequence Deprotect_Lys Deprotect_Lys Peptide_Resin->Deprotect_Lys Selective Dde Removal (2% Hydrazine/DMF) Purine_Coupling Purine_Coupling Deprotect_Lys->Purine_Coupling Cleavage Cleavage Purine_Coupling->Cleavage Cleave from Resin (TFA Cocktail) Purification Purification Cleavage->Purification RP-HPLC Characterization Characterization Purification->Characterization MS & NMR Final_Product Final_Product Characterization->Final_Product Lyophilization

Figure 1: Overall workflow for the synthesis of a purine-functionalized peptide.

Experimental Protocols

Part 1: Synthesis of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

While [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid is commercially available, this section provides a plausible synthetic route based on established purine chemistry for laboratories that wish to synthesize it in-house.[6][10]

G cluster_synthesis Synthesis of Purine Acetic Acid Derivative start 6-Chloropurine Morpholine step1 Nucleophilic Aromatic Substitution 6-Morpholinopurine start:f1->step1:f0 Reflux in Ethanol step2 N9-Alkylation with Ethyl Bromoacetate Ethyl [6-(morpholin-4-yl)-9H-purin-9-yl]acetate step1:f1->step2:f0 K2CO3, DMF step3 Saponification (e.g., LiOH) [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid step2:f1->step3:f0 THF/H2O

Figure 2: Proposed synthesis of the purine modifier.

Materials:

  • 6-Chloropurine

  • Morpholine

  • Ethanol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Protocol:

  • Synthesis of 6-Morpholinopurine: In a round-bottom flask, dissolve 6-chloropurine in ethanol. Add an excess of morpholine (e.g., 3-4 equivalents). Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • N9-Alkylation: Dissolve the 6-morpholinopurine in DMF. Add potassium carbonate and ethyl bromoacetate. Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC. After completion, filter off the solids and remove the DMF under vacuum. The resulting crude ethyl ester can be purified by column chromatography.

  • Saponification: Dissolve the purified ethyl ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS). Acidify the reaction mixture with HCl to a pH of approximately 3-4. The product, [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum.

Part 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a model peptide containing a lysine residue with a Dde-protected side chain.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids

  • Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH[3][9]

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence. Incorporate Fmoc-Lys(Dde)-OH at the desired position using the same coupling protocol.

Part 3: On-Resin Functionalization with [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

Materials:

  • Peptide-resin from Part 2

  • [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

  • Hydrazine monohydrate

  • Coupling reagents (HATU) and base (DIPEA)

  • Solvents: DMF, DCM

Protocol:

  • Selective Dde Deprotection:

    • Wash the fully assembled peptide-resin with DMF.

    • Treat the resin with a solution of 2% hydrazine in DMF for 3 minutes. Repeat this step three times.[9]

    • Wash the resin thoroughly with DMF to remove all traces of hydrazine. This step is critical as hydrazine can interfere with subsequent coupling reactions.

  • Coupling of the Purine Moiety:

    • In a separate vial, dissolve [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid (3-5 equivalents) in DMF. Due to the heterocyclic nature of the compound, gentle warming or the addition of a minimal amount of a co-solvent like N-Methyl-2-pyrrolidone (NMP) might be necessary to ensure complete dissolution.

    • Pre-activate the carboxylic acid with HATU (0.95 equivalents) and DIPEA (2 equivalents) for 5-10 minutes.

    • Add the activated purine solution to the resin.

    • Allow the coupling reaction to proceed for 4-12 hours at room temperature. The extended reaction time is recommended for bulky, non-natural moieties.

    • Monitor the reaction completion using a colorimetric test (e.g., a negative Kaiser test).

  • Final Washing: Wash the resin extensively with DMF and DCM and dry the resin under vacuum.

Part 4: Cleavage, Purification, and Characterization

Materials:

  • Functionalized peptide-resin

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • NMR spectrometer

Protocol:

  • Cleavage and Precipitation:

    • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.[11][12]

    • Collect fractions corresponding to the desired product peak and combine them.

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a white, fluffy powder.

  • Characterization:

    • Mass Spectrometry: Confirm the identity of the modified peptide by ESI-MS or MALDI-TOF MS.[7] The observed molecular weight should correspond to the calculated mass of the peptide plus the mass of the [6-(morpholin-4-yl)-9H-purin-9-yl]acetyl moiety (C₁₁H₁₁N₅O₂), which is an increase of 245.25 Da. Tandem MS (MS/MS) can be used to confirm the sequence and the site of modification. Fragmentation should show characteristic b- and y-ions, with the mass of the lysine residue increased by 245.25 Da.[13][14]

    • NMR Spectroscopy: For a more detailed structural analysis, ¹H NMR and 2D NMR (e.g., COSY, TOCSY, NOESY) can be performed to confirm the structure of the modified peptide and to study any conformational changes induced by the purine moiety.

Parameter Value
Molecular Formula of ModifierC₁₁H₁₃N₅O₃
Molecular Weight of Modifier263.26 g/mol
Mass of Acyl Group AddedC₁₁H₁₁N₅O₂
Mass Increase upon Conjugation245.25 Da

Causality and Trustworthiness in the Protocol

  • Orthogonal Protection: The use of Fmoc-Lys(Dde)-OH is central to the success of this protocol.[9] The Dde group's stability to piperidine and lability to hydrazine ensures that the lysine side chain remains protected during peptide elongation and is selectively deprotected for conjugation without affecting other acid-labile side-chain protecting groups.[9]

  • Coupling Reagents: HATU is recommended as the coupling agent due to its high efficiency and low racemization rates, especially for hindered couplings. The addition of DIPEA, a non-nucleophilic base, is crucial for the activation step and to neutralize the growing peptide chain's N-terminus.

  • Cleavage Cocktail: The TFA/TIS/water cocktail is a standard and robust mixture for cleaving peptides from the resin while simultaneously removing most common acid-labile side-chain protecting groups. TIS acts as a scavenger to prevent side reactions with reactive cationic species generated during cleavage.[8]

  • Purification and Characterization: RP-HPLC is the gold standard for peptide purification, separating the target peptide from deletion sequences and other impurities based on hydrophobicity.[11][12] High-resolution mass spectrometry provides unambiguous confirmation of the successful conjugation by verifying the precise molecular weight of the final product.[7]

Conclusion

The functionalization of peptides with moieties like [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid represents a powerful strategy for enhancing their therapeutic properties. The detailed protocols provided in this guide, based on a site-selective on-resin modification approach, offer a reliable and efficient pathway for the synthesis of such modified peptides. By carefully following these procedures and understanding the underlying chemical principles, researchers can confidently generate novel peptide conjugates for evaluation in drug discovery programs. The combination of robust SPPS techniques with targeted backbone functionalization opens up a vast chemical space for the design and development of next-generation peptide therapeutics.

References

  • Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Retrieved from [Link]

  • Frontiers. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Retrieved from [Link]

  • Humana Press. (n.d.). HPLC of Peptides and Proteins. In M.-I. Aguilar (Ed.), Methods in Molecular Biology, vol 251. Retrieved from [Link]

  • Not found.
  • Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8, 211–221. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3045. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]

  • Mass Spectrometry of Peptides and Proteins. (n.d.). Retrieved from [Link]

  • PubMed. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Retrieved from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Retrieved from [Link]

  • MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7009. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 6‐Morpholino‐9H‐purine Derivatives: Synthesis, Pharmacological and In Silico Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐9 substituted 6‐morpholino‐9H‐purines. Retrieved from [Link]

  • American Chemical Society. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Not found.
  • Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]

  • Not found.
  • MDPI. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 25(24), 5988. Retrieved from [Link]

Sources

Application

Using [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid in kinase inhibitor research

Application Note: Strategic Utilization of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid in Kinase Inhibitor Design Abstract [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid is a specialized functionalized building block de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid in Kinase Inhibitor Design

Abstract

[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid is a specialized functionalized building block derived from the privileged morpholino-purine scaffold , a structural motif historically validated for potent inhibition of Class I Phosphoinositide 3-kinases (PI3K) and mTOR . Unlike fully elaborated inhibitors (e.g., PI-103, ZSTK474), this compound features a free carboxylic acid at the


-position. This "linker-ready" handle allows researchers to rapidly derivatize the core pharmacophore into PROTACs (Proteolysis Targeting Chimeras) , affinity chromatography resins , or fragment-based libraries  without disrupting the critical hinge-binding interactions mediated by the morpholine ring. This guide details the structural rationale, synthetic protocols, and assay methodologies for deploying this scaffold in kinase research.[1]

Part 1: Structural Rationale & Mechanism[2]

The Anatomy of the Scaffold

The utility of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid lies in its precise segregation of binding affinity and synthetic utility.

  • Hinge Binder (The Warhead): The morpholine ring at the C6 position is the primary driver of affinity. The morpholine oxygen acts as a hydrogen bond acceptor, interacting with the backbone amide of Val851 (in PI3K

    
    ) or equivalent hinge residues in mTOR.
    
  • The Core: The purine system mimics the adenine ring of ATP, occupying the hydrophobic cleft between the N- and C-lobes of the kinase.

  • The Vector (The Handle): The acetic acid moiety at

    
     projects towards the solvent interface (ribose-binding pocket exit). This vector is critical; derivatization here typically tolerates bulk, making it the ideal site for attaching E3 ligase ligands (for degradation) or solid supports (for pull-downs).
    
Binding Mode Visualization

The following diagram illustrates the theoretical binding mode and the strategic vector provided by the acetic acid tail.

BindingMode cluster_Protein PI3K/mTOR Binding Pocket cluster_Ligand Ligand: [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Hinge Hinge Region (Val851) Hydrophobic Adenine Pocket (Hydrophobic) Solvent Solvent Interface (Ribose Exit) Morpholine Morpholine Ring (C6 Position) Morpholine->Hinge H-Bond (Critical) Purine Purine Core Morpholine->Purine Purine->Hydrophobic Pi-Stacking / vdW AceticAcid Acetic Acid Tail (N9 Position) Purine->AceticAcid AceticAcid->Solvent Projects Outwards (Linker Site)

Figure 1: Schematic representation of the scaffold binding mode. The morpholine anchors the molecule to the kinase hinge, while the acetic acid tail extends into the solvent, available for chemical modification.

Part 2: Experimental Protocols

Protocol A: Chemical Functionalization (Amide Coupling)

Objective: To convert the inactive acid precursor into a cell-active inhibitor or probe by coupling with a primary amine (e.g., an amine-functionalized E3 ligase ligand or a hydrophobic fragment).

Reagents:

  • [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid (

    
     eq)
    
  • Target Amine (

    
     eq)
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (

    
     eq)
    
  • DIPEA (N,N-Diisopropylethylamine) (

    
     eq)
    
  • DMF (Anhydrous N,N-Dimethylformamide)

Procedure:

  • Dissolution: Dissolve [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid (0.1 mmol) in anhydrous DMF (1.0 mL) in a generic glass vial.

  • Activation: Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add the Target Amine (0.11 mmol). Flush the vial with nitrogen/argon, cap, and stir at room temperature for 4–16 hours.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the acid mass (

    
    : 262.1) and appearance of the amide product.
    
  • Workup: Dilute with EtOAc (10 mL), wash with saturated

    
     (
    
    
    
    mL), water (
    
    
    mL), and brine. Dry over
    
    
    and concentrate.
  • Purification: Purify via Flash Chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Protocol B: Kinase Selectivity Profiling (ADP-Glo Assay)

Objective: To validate the inhibitory activity of the synthesized derivative against PI3K isoforms.

Materials:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    )
  • Substrate: PIP2:PS Lipid Vesicles

  • ATP (Ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Workflow:

  • Compound Prep: Prepare a 10 mM stock of the synthesized amide derivative in DMSO. Perform 3-fold serial dilutions in kinase buffer.

  • Enzyme Reaction:

    • Mix PI3K enzyme (

      
       ng/
      
      
      
      L) with lipid substrate (
      
      
      
      
      M) and compound in a 384-well white plate.
    • Initiate reaction by adding ATP (

      
      
      
      
      
      M final).
    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Normalize data to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition) to calculate

    
    .
    

Part 3: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The acetic acid tail is too polar to penetrate cell membranes effectively on its own. However, it serves as an excellent "starting point" for fragment growing .

  • Strategy: Generate a library of 50–100 amides using diverse amines (aromatic, aliphatic, heterocyclic).

  • Goal: Identify residues in the "solvent front" that can provide additional selectivity (e.g., selectivity for PI3K

    
     over PI3K
    
    
    
    ).
PROTAC Linker Design

This scaffold is a prime candidate for degrading PI3K/mTOR rather than just inhibiting them.

  • Design:

    • Warhead: [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid.

    • Linker: Diamine chain (PEG or Alkyl).

    • E3 Ligand: Thalidomide (Cereblon) or VHL ligand.

  • Advantage: The

    
     attachment point is known to be solvent-exposed, minimizing the risk that the bulky PROTAC tail will clash with the kinase binding pocket.
    
Affinity Chromatography (Target Pull-Down)

Protocol Summary:

  • Couple the acid to Amino-Sepharose beads using EDC/NHS chemistry.

  • Incubate the resin with cell lysate (e.g., from MCF-7 breast cancer cells).

  • Wash away non-specific proteins.

  • Elute bound proteins with SDS buffer.

  • Western Blot: Probe for p110

    
    , p110
    
    
    
    , and mTOR to confirm target engagement.

Summary Data Table: Physicochemical Properties

PropertyValueRelevance
Molecular Weight 263.25 g/mol Ideal for fragment-based design (Rule of 3 compliant).
ClogP ~0.5 - 1.0Low lipophilicity; requires derivatization for cell permeability.
Topological Polar Surface Area (TPSA) ~80 ŲHigh polarity due to COOH; good solubility in aqueous buffers.
pKa (Acid) ~4.5Deprotonated at physiological pH (needs masking as amide/ester).
Key Pharmacophore Morpholine-PurineValidated binder for PI3K family ATP pocket.

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell.

    • Context: Defines the morpholino-purine scaffold selectivity profile.
  • Garces, A. E., et al. (2016). "Discovery of PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry.

    • Context: Illustrates the binding mode of morpholine
  • Liu, Y., et al. (2011). "N9-Substituted Purines as Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

    • Context: Validates the N9 position as a solvent-exposed vector for modific
  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol."

    • Context: Standard industry protocol for kinase profiling.
  • TargetMol. "Kinase Inhibitor Library & Building Blocks."

    • Context: Commercial source for the specific building block.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Synthesis

Ticket ID: PUR-9-AC-OPT Subject: Yield Improvement & Regioselectivity Troubleshooting Assigned Specialist: Senior Application Scientist, Purine Chemistry Division Executive Summary & Strategic Analysis The synthesis of [...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-9-AC-OPT Subject: Yield Improvement & Regioselectivity Troubleshooting Assigned Specialist: Senior Application Scientist, Purine Chemistry Division

Executive Summary & Strategic Analysis

The synthesis of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid is notoriously plagued by two primary failure modes: N7-regioisomer formation and isolation losses due to the molecule's zwitterionic nature.

Standard protocols often yield <40% because they attempt to alkylate 6-morpholinopurine directly, leading to a difficult-to-separate mixture of N9 (desired) and N7 (undesired) isomers.

The Core Solution: To maximize yield, you must shift from a "Convergent" strategy (alkylating the final morpholine scaffold) to a "Divergent" strategy (alkylating 6-chloropurine first), or utilize Mitsunobu conditions to force N9 selectivity.

Strategic Route Selection

The following decision tree illustrates the critical pathways. Route A is the industry standard for high purity, while Route B is faster but prone to low yields.

SynthesisRoutes Start Starting Material: 6-Chloropurine StepA1 Step 1: Alkylation (t-Butyl bromoacetate) Start->StepA1 Route A (Recommended) StepB1 Step 1: SnAr (Morpholine) Start->StepB1 Route B (Avoid) InterA Intermediate: N9/N7 Mixture (Separable by Flash) StepA1->InterA StepA2 Step 2: SnAr (Morpholine) InterA->StepA2 Isolate N9 Isomer First StepA3 Step 3: Hydrolysis (TFA or LiOH) StepA2->StepA3 Result Target: [6-(morpholin-4-yl)-9H-purin-9-yl] acetic acid StepA3->Result InterB Intermediate: 6-Morpholinopurine StepB1->InterB StepB2 Step 2: Alkylation (Chloroacetic acid) InterB->StepB2 Low Regioselectivity Hard Purification StepB2->Result Low Yield

Caption: Comparative workflow analysis. Route A allows for the separation of isomers while the molecule is still lipophilic (ester form), preventing yield loss during the final aqueous workup.

Critical Protocol: The "Route A" Optimization

This protocol prioritizes the separation of the N9/N7 isomers before the molecule becomes water-soluble.

Step 1: Regioselective Alkylation

Objective: Maximize N9/N7 ratio. Reaction: 6-Chloropurine + tert-butyl bromoacetate


 N9-isomer.
ParameterStandard ConditionOptimized Condition Why?
Base NaH (Sodium Hydride)K₂CO₃ (Potassium Carbonate) NaH creates a "naked" anion that is too reactive, increasing N7 attack. K₂CO₃ provides thermodynamic control [1].
Solvent THFDMF or DMSO Polar aprotic solvents stabilize the N9 tautomer.
Temperature 0°C to RTRT to 40°C Higher temp favors the thermodynamic product (N9).
Reagent Ethyl bromoacetatetert-Butyl bromoacetate The bulky t-butyl group sterically hinders N7 attack slightly more than ethyl, and simplifies hydrolysis (acid vs base).

Protocol:

  • Dissolve 6-chloropurine (1.0 eq) in dry DMF (10 mL/g).

  • Add K₂CO₃ (2.5 eq). Stir for 30 mins at RT.

  • Add tert-butyl bromoacetate (1.1 eq) dropwise.

  • Stir at 40°C for 4-6 hours.

  • Crucial Workup: Pour into water, extract with EtOAc.

  • Purification: Silica Gel Chromatography (Hexane/EtOAc). The N9 isomer usually elutes second (more polar) than the N7 isomer. Isolate the pure N9 ester here.

Step 2: Nucleophilic Substitution (SnAr)

Objective: Install the morpholine ring without hydrolyzing the ester.

  • Dissolve N9-alkylated intermediate in MeOH or EtOH.

  • Add Morpholine (2.2 eq).[1] Note: Morpholine acts as both nucleophile and base to scavenge HCl.

  • Reflux for 2–4 hours.

  • Concentrate in vacuo. The product (ester) is stable.

Step 3: Hydrolysis & Isolation (The "Yield Trap")

Objective: Cleave the ester and isolate the zwitterion.

The Problem: The final product is an amino acid analogue. It is soluble in acid (protonated morpholine) and soluble in base (deprotonated carboxylic acid).

The Fix: Isoelectric Precipitation.

  • Dissolve the tert-butyl ester in DCM/TFA (1:1). Stir 2 hours (Acidolysis is cleaner than saponification for this substrate).

  • Remove volatiles completely (co-evaporate with toluene to remove TFA).

  • Resuspend the residue in a minimum amount of water.

  • Adjust pH carefully to pH 6.0 – 6.5 (calculated pI) using 1M NaOH or saturated NaHCO₃.

  • Cool to 4°C. The product will precipitate as a white solid.

  • Filter and wash with cold water/acetone.

Advanced Troubleshooting (FAQ)

Q1: I am getting a 50:50 mixture of N9 and N7 isomers. How do I improve this?

Diagnosis: You are likely operating under kinetic control or using a non-bulky electrophile. Solution:

  • Switch to Mitsunobu: React 6-chloropurine with tert-butyl glycolate (alcohol), PPh₃, and DIAD. Mitsunobu reactions on purines are significantly more N9-selective (>90%) due to steric bulk of the betaine intermediate [2].

  • Add

    
    -Cyclodextrin:  Recent literature suggests performing the alkylation in water with 
    
    
    
    -cyclodextrin can block the N7 position, boosting N9 selectivity to >99% [3].[2]
Q2: My product disappears during aqueous workup.

Diagnosis: The product is amphoteric. If your aqueous layer is pH < 4 or pH > 8, the product is ionic and water-soluble. Solution: Do not perform a standard liquid-liquid extraction on the final step. Use the Isoelectric Precipitation method described in Module 3. If that fails, use a Diaion HP-20 resin column, eluting with a Water


 Methanol gradient.
Q3: The morpholine substitution (Step 2) is sluggish.

Diagnosis: The electron-rich nature of the purine (if already alkylated) can deactivate the ring slightly, or the chlorine is not leaving. Solution:

  • Ensure you are using refluxing alcohol (EtOH or iPrOH).

  • Add a catalytic amount of NaI (Sodium Iodide) to generate the transient iodo-purine, which is more reactive.

Mechanistic Insight: Regioselectivity

Understanding the tautomeric equilibrium is key to controlling the reaction.

Mechanism Tautomer 6-Chloropurine Tautomers (N9-H vs N7-H) Anion Purine Anion (Delocalized Charge) Tautomer->Anion Base (K2CO3) N7_Path Kinetic Attack (N7) Less Sterically Hindered Anion->N7_Path Fast, Irreversible N9_Path Thermodynamic Attack (N9) More Stable Product Anion->N9_Path Slow, Stable Factors Control Factors: 1. Solvent (DMF favors N9) 2. Temp (Heat favors N9) 3. Sterics (Mitsunobu favors N9) Factors->N9_Path

Caption: The N7 position is kinetically favored (faster) due to proximity to the electron-withdrawing chlorine, but the N9 product is thermodynamically more stable.

References

  • Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. ResearchGate. Available at: [Link]

  • Synthetic Routes to N-9 Alkylated 8-Oxoguanines. MDPI. Available at: [Link]

  • Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. Available at: [Link]

  • 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. PubMed. Available at: [Link]

Sources

Optimization

Troubleshooting solubility issues with [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

Technical Support Center: Solubility Optimization for [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Technical Abstract & Chemical Behavior Compound: [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Molecular Class: Purine D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

Technical Abstract & Chemical Behavior

Compound: [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Molecular Class: Purine Derivative / Ampholyte Critical Insight: The primary cause of solubility failure with this compound is its zwitterionic nature at neutral pH.

As a Senior Application Scientist, I often see researchers struggle with this specific scaffold because they treat it like a standard organic acid. Structurally, this molecule contains three distinct regions that dictate its behavior:

  • Purine Core: Planar and highly lipophilic, driving strong

    
    -
    
    
    
    stacking interactions (crystallization).
  • Morpholine Ring: Contains a basic nitrogen (

    
    ), which accepts protons.
    
  • Acetic Acid Tail: Contains a carboxylic acid (

    
    ), which donates protons.
    

The Trap: In pure water or neutral buffers (pH 5–7), the molecule exists largely as a zwitterion (morpholine-NH


 and carboxylate-COO

). While the net charge is zero, the high lattice energy caused by the internal salt bridge and purine stacking makes it insoluble. To dissolve it, you must force the molecule into a single charged state (fully anionic or fully cationic) or disrupt the stacking with a dipolar aprotic solvent.

Diagnostic Decision Matrix

Before starting your protocol, use this decision tree to select the correct solvent system based on your downstream application.

Solubility_Decision_Tree Start START: Select Application Cell_Culture Cell Culture / In Vivo Start->Cell_Culture Enzymatic_Assay Enzymatic/Biochem Assay Start->Enzymatic_Assay Chemistry Chemical Synthesis/Analysis Start->Chemistry DMSO_Route Primary Route: DMSO Stock (Max 10-20 mM) Cell_Culture->DMSO_Route Standard Enzymatic_Assay->DMSO_Route Preferred Aqueous_Base Alternative: Aqueous Base (0.1 M NaOH) Enzymatic_Assay->Aqueous_Base If DMSO sensitive Chemistry->DMSO_Route Check_Precip Dilution Step: Does it precipitate? DMSO_Route->Check_Precip Dilute into Media/Buffer Aqueous_Base->Check_Precip Success SUCCESS: Clear Solution Check_Precip->Success No Haze Troubleshoot TROUBLESHOOT: Use Intermediate Dilution Check_Precip->Troubleshoot Visible Haze/Pellet

Figure 1: Decision matrix for solvent selection based on experimental constraints.

Solubility Profile & Data

The following data represents the solubility behavior derived from the physicochemical properties of the morpholino-purine scaffold.

Solvent SystemSolubility RatingEstimated Max Conc.Mechanism of Action
Water (pH 7.0) 🔴 Insoluble< 0.1 mg/mLZwitterionic aggregation; high lattice energy.
DMSO (Anhydrous) 🟢 Excellent20 – 50 mg/mLDisrupts

-stacking; dipole interactions.
Ethanol (100%) 🟡 Poor/Moderate1 – 5 mg/mLInsufficient polarity to break lattice.
0.1 M NaOH 🟢 Good10 – 20 mg/mLDeprotonates acid (COO

) & morpholine (N). Net charge: -1.
0.1 M HCl 🟡 Moderate5 – 10 mg/mLProtonates morpholine (NH

) & acid (COOH). Net charge: +1. Risk of hydrolysis.
PBS (pH 7.4) 🔴 Poor< 0.5 mg/mLBuffer capacity locks molecule in zwitterionic state.

Validated Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (Recommended)

Best for: Cell culture spikes, high-throughput screening.

  • Weighing: Weigh the desired amount of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid into a glass vial. Do not use plastic microfuge tubes for long-term storage of DMSO stocks as leachables may occur.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 20 mM .

    • Calculation: For 1 mg of compound (MW ≈ 263.25 g/mol ), add ~380 µL DMSO for a 10 mM solution.

  • Disruption: Vortex vigorously for 30 seconds.

  • Sonication (Critical Step): If visible particles remain, sonicate in a water bath at 35°C–40°C for 5–10 minutes. The morpholine ring creates steric bulk that can trap micro-bubbles; sonication ensures full wetting.

  • Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the bottom of the tube. If a pellet is visible, the compound is not dissolved. Add more DMSO or warm to 50°C.

Protocol B: Aqueous Dissolution (DMSO-Free)

Best for: DMSO-sensitive enzymatic assays.

  • Alkaline Shift: Suspend the solid compound in 0.05 M or 0.1 M NaOH .

  • Agitation: Vortex until clear. The solution should clarify rapidly as the carboxylic acid deprotonates.

  • Back-Titration (Careful): Slowly add buffer (e.g., HEPES or Tris, pH 8.0) to the target volume.

    • Warning: Do not titrate below pH 7.5. As you approach pH 6-7, the morpholine will protonate while the acid is still ionized, reforming the insoluble zwitterion and causing precipitation.

Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture media. Why? A: This is "Crash-Out." It happens because the local concentration of the compound exceeds its aqueous solubility limit at the injection point.

  • The Fix: Do not add the DMSO stock directly to the static media.

    • Remove some media from the dish into a separate tube.

    • Vortex the media while slowly adding the DMSO stock to create an intermediate dilution (2x or 10x).

    • Add this pre-diluted mix back to the cells.

    • Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Q2: Can I use HCl to dissolve it? A: While 0.1 M HCl can dissolve the compound by protonating the morpholine nitrogen, this is risky. Purine-acetic acid bonds can be susceptible to acid-catalyzed hydrolysis over time, potentially cleaving the acetic acid tail or the morpholine ring. Alkaline dissolution (NaOH) is chemically more stable for this scaffold.

Q3: The solution is clear, but my assay results are inconsistent. A: Check for micro-precipitation . Sometimes the compound forms a colloidal suspension that looks clear to the naked eye but scatters light in a plate reader or aggregates on proteins.

  • Test: Measure UV absorbance at 2 different wavelengths (e.g., 280nm and 600nm). If the OD600 is elevated, you have turbidity (aggregates). Spin down the solution before use.

Q4: How should I store the stock solution? A: Store DMSO stocks at -20°C in aliquots. Avoid repeated freeze-thaw cycles, as moisture uptake from the air into the DMSO will drastically reduce the solubility of this hydrophobic compound, causing it to crash out inside the freezer tube.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76098, 6-Morpholin-4-yl-9H-purine. Retrieved from [Link]

    • Note: This reference provides physicochemical data for the core scaffold, validating the lipophilicity and morpholine pKa characteristics.
  • Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. Retrieved from [Link]

    • Source for standard pKa values of morpholine (8.3)
  • Bergström, C. A., et al. (2016).Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics. General reference for the solubility behavior of zwitterionic drug-like molecules.
  • Verification of commercial availability and solid-st
Troubleshooting

Technical Support Center: Minimizing Side Reactions in Purine Acetic Acid Coupling

The following Technical Support Guide is designed for researchers and drug development professionals working with Purine Acetic Acids (e.g., PNA monomers, nucleo-peptides). It addresses the specific challenges of couplin...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Purine Acetic Acids (e.g., PNA monomers, nucleo-peptides). It addresses the specific challenges of coupling these heterocyclic carboxylic acids, focusing on minimizing side reactions such as


-acylation, aggregation, and guanidinylation.

Module 1: The Chemistry of Side Reactions (Diagnostic)

Before troubleshooting, it is critical to understand why these couplings fail. Purine acetic acids (e.g., Adenine-9-acetic acid, Guanine-9-acetic acid) present unique electronic and steric challenges compared to standard amino acids.

The Primary Culprits
  • Exocyclic Amine Acylation (Nucleobase Damage):

    • Mechanism: The exocyclic amines (

      
       of Adenine, 
      
      
      
      of Guanine) are nucleophilic. If insufficiently protected (or if protecting groups are labile), the activated carboxylate can attack the nucleobase instead of the backbone amine.
    • Consequence: Formation of branched, inactive species or "over-acylated" adducts that complicate HPLC purification.

  • Guanidinylation (The HATU Trap):

    • Mechanism: In slow couplings (common with sterically hindered purines), the free amine of the backbone can react with the uronium moiety of HATU/HBTU rather than the activated ester.

    • Consequence: Permanent termination of the growing chain (+99 Da mass shift).

  • Delta-Lactam Formation (PNA Specific):

    • Mechanism: During the coupling of PNA monomers, the free amine on the backbone can attack the internal amide bond of the incoming monomer or the preceding residue, forming a cyclic lactam.

    • Consequence: Chain truncation.

Visualizing the Threat Landscape

SideReactions cluster_0 Critical Control Points Start Activated Purine Acetic Acid Target Target Amine (Backbone) Start->Target Desired Path (Amide Bond) Side1 Exocyclic Amine (Self-Acylation) Start->Side1 Poor Protection Side2 Coupling Reagent (Guanidinylation) Target->Side2 Slow Kinetics (Excess HATU)

Figure 1: Competitive pathways during the activation and coupling of purine acetic acids. The green path represents the desired amide bond formation, while red and yellow paths indicate common failure modes.

Module 2: Troubleshooting Guide (Q&A)

This section addresses real-world scenarios encountered in the lab.

Scenario A: Low Coupling Efficiency with Guanine Monomers

User Question: "I am coupling Fmoc-G(Bhoc)-OH to a PNA backbone using HATU, but yields are consistently <50%. The resin swells poorly. What is happening?"

Senior Scientist Response: This is likely a combination of aggregation and guanidinylation . Guanine-rich sequences form internal hydrogen bond networks (G-tetrads) that collapse the resin matrix, slowing diffusion.

  • Root Cause: Slow kinetics allow the amine to react with HATU (guanidinylation) instead of the monomer.

  • Corrective Action:

    • Switch Solvent: Replace DMF with NMP (N-methyl-2-pyrrolidone) . NMP disrupts aggregation better than DMF.

    • Change Coupling Agent: Switch from HATU to DIC/Oxyma . Carbodiimide chemistries (DIC) do not cause guanidinylation, allowing you to extend reaction times (e.g., 2 hours) without terminating the chain.

    • Chaotropic Salts: Add 0.4 M

      
       or 
      
      
      
      to the coupling mixture to disrupt H-bonds.
Scenario B: "Double Hit" on Mass Spec (M + Monomer + Acetyl)

User Question: "My LC-MS shows the desired product but also a peak corresponding to [Product + Acetyl]. Is my capping step interfering?"

Senior Scientist Response: This indicates transacylation or over-acylation .

  • Root Cause: If you are using acetic anhydride for capping after a weak coupling, the exocyclic amine (even if protected with Bhoc) might be partially deprotected or sufficiently nucleophilic to accept an acetyl group. Alternatively, if using "Base-Labile" protection (e.g., Benzoyl), migration can occur.

  • Corrective Action:

    • Verify Base Concentration: Ensure DIPEA/Collidine concentration does not exceed 2 equivalents relative to the acid during activation. Excess base promotes racemization and acyl migration.

    • Capping Protocol: Use N-acetylimidazole instead of acetic anhydride/lutidine. It is a milder capping agent that is less likely to acylate the nucleobase.

Scenario C: Precipitate Formation During Activation

User Question: "When I add HATU to my Adenine acetic acid solution, a white precipitate forms immediately. Is this normal?"

Senior Scientist Response: No, this is a stability issue.

  • Root Cause: Purine acetic acids often have low solubility in pure organic solvents. The precipitate is likely the unreacted monomer or the salt of the activated ester crashing out.

  • Corrective Action:

    • Solubility Enhancer: Dissolve the monomer in a mixture of NMP/DMSO (4:1) . DMSO helps solubilize the purine ring.

    • Order of Addition: Dissolve Monomer + HATU first, then add the base (DIPEA) dropwise. This prevents localized regions of high pH which can trigger precipitation.

Module 3: Optimized Protocols

These protocols are designed to be self-validating. Always perform a test coupling (micro-scale) before committing the full batch.

Protocol 3.1: The "Safe" Coupling (DIC/Oxyma)

Recommended for aggregation-prone sequences (G-rich) or when avoiding guanidinylation is critical.

Reagents:

  • Monomer: Purine Acetic Acid (0.2 M in NMP)

  • Activator: DIC (Diisopropylcarbodiimide) (0.5 M in DMF)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (0.5 M in DMF)

  • Base: None required for this activation method (prevents base-catalyzed side reactions).

Workflow:

  • Pre-activation: Mix Monomer (4 eq), Oxyma (4 eq), and DIC (4 eq) in a vial.

  • Time: Let stand for 2–3 minutes . (Do not exceed 5 mins; active esters can hydrolyze).

  • Addition: Add the mixture to the resin-bound amine.

  • Incubation: Shake at 50°C for 30 minutes (Microwave) or Room Temp for 2 hours .

  • Validation: Perform a chloranil test (for secondary amines) or Kaiser test (primary amines).

Protocol 3.2: The "Fast" Coupling (HATU/DIPEA)

Recommended for standard sequences (A/T rich) where kinetics are fast.

Reagents:

  • Monomer: Purine Acetic Acid (0.2 M in NMP)

  • Activator: HATU (0.95 eq relative to monomer) — Never use excess HATU.

  • Base: DIPEA (2.0 eq relative to monomer).

Workflow:

  • Dissolution: Dissolve Monomer and HATU in NMP.

  • Activation: Add DIPEA. Shake for 30 seconds .

  • Coupling: Immediately add to resin.

  • Incubation: 30 minutes at Room Temp.

  • Wash: Wash extensively with DMF then DCM to remove tetramethylurea byproducts.

Comparison of Coupling Reagents
ReagentRisk ProfileRecommended UseKey Constraint
HATU High (Guanidinylation)Standard, non-hindered couplingsNever use in excess. Max 0.95 eq vs Acid.
HBTU ModerateRoutine synthesisLower reactivity than HATU; not for G-rich PNA.
DIC/Oxyma LowAggregation-prone / Long couplingsSlower than HATU but safer (no termination).
PyOxim LowChiral sensitive couplingsExcellent alternative to HATU; less racemization.[1]

Module 4: FAQs

Q: Can I use standard Fmoc-amino acid protocols for Purine Acetic Acids? A: Generally, yes, but with one major modification: Extension times . Purine acetic acids are bulkier than amino acids. Double coupling (2 x 30 min) is often superior to a single long coupling.

Q: Which protecting group is best for the exocyclic amine: Bhoc or Boc? A:

  • Bhoc (Benzhydryloxycarbonyl): Best for Fmoc chemistry.[2] It is removed during the final TFA cleavage. It is very stable to piperidine (Fmoc removal conditions).

  • Boc/Z: Used in Boc chemistry.[3][4] The Z group (benzyloxycarbonyl) is very robust but requires HF or TFMSA for removal, which is harsh.

  • Recommendation: For modern synthesis, stick to Fmoc/Bhoc monomers to avoid HF.

Q: How do I prevent racemization? A: While purine acetic acids (like PNA monomers) are technically achiral (glycine-like backbone), if you are coupling a purine acetic acid to a chiral amino acid, racemization of the previous residue can occur if activation is too basic. Use Collidine (TMP) instead of DIPEA, or use the DIC/Oxyma base-free method described in Protocol 3.1.

References

  • Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. National Institutes of Health (NIH). [Link]

  • The Challenge of Peptide Nucleic Acid Synthesis. Chemical Society Reviews. [Link]

  • Improvement of Peptide Nucleic Acid (PNA) Synthesis by use of DIC/Oxyma and Microwave Heating. SAS Publishers. [Link]

  • Strategies for the Optimisation of Troublesome Peptide Nucleic Acid (PNA) Sequences. Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

[1] Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Impurity Removal & Isolation Protocols Executive Summary Welcome to the technical support hub for [6-(morpholin-4-yl)-9H-purin-9...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Impurity Removal & Isolation Protocols

Executive Summary

Welcome to the technical support hub for [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid . This intermediate is a critical scaffold in the synthesis of PI3K


 inhibitors (e.g., Idelalisib analogs).[1] Its synthesis typically involves the 

-alkylation of 6-morpholinopurine, a process notorious for generating regioisomeric impurities (N7 vs. N9) and trapping inorganic salts.[2]

This guide moves beyond standard "textbook" recipes. We address the specific physicochemical behavior of this amphoteric molecule—containing both a basic morpholine/purine core and an acidic carboxyl tail—to engineer self-validating purification workflows.[2]

Module 1: The N7 vs. N9 Regioisomer Challenge

User Report: "My HPLC shows a persistent impurity at RRT ~0.90-0.95 relative to the main peak. Recrystallization from water didn't remove it."[2][1]

Diagnosis: You are likely observing the N7-alkylated isomer .[2] In purine alkylation, the N9 position is thermodynamically favored, but the N7 position is kinetically accessible.[1] Once formed, the N7 isomer is difficult to separate because it is structurally isosteric and shares similar solubility profiles.[2][1]

The Mechanism: The purine ring allows alkylation at both imidazole nitrogens.[2] Steric hindrance from the morpholine group at C6 usually discourages N7 alkylation, but it does not eliminate it, especially if the reaction temperature was uncontrolled or the base concentration was localized.[1]

Troubleshooting Protocol:

  • Stop Aqueous Recrystallization: Both isomers are zwitterionic and soluble in water at neutral pH.[2]

  • Switch to pH-Controlled Precipitation (Isoelectric Focusing):

    • The N9 isomer typically has a lower solubility at its isoelectric point (pI) compared to the N7 isomer due to better crystal lattice packing energy.[1]

    • Step A: Dissolve the crude solid in minimal 1M NaOH (pH > 10). Both isomers form soluble carboxylate salts.[2]

    • Step B: Slowly acidify with 1M HCl while stirring vigorously.

    • Step C: Monitor pH. The N9 isomer usually precipitates cleanly at pH 4.5–5.0 .[2] The N7 isomer often remains in the supernatant or precipitates as a sticky gum at a lower pH.[2]

  • The "Hot Ethanol" Polish:

    • If pH separation fails, reflux the solid in Ethanol (95%).[1] The N9 isomer is generally less soluble in hot ethanol than the N7 isomer.[2]

    • Procedure: Slurry in refluxing EtOH (10 mL/g). Cool to room temperature. Filter. The filter cake is your N9 product; the filtrate contains the N7 impurity.[1]

Validation (Self-Check):

  • 1H NMR (DMSO-d6): Focus on the anomeric proton (N-CH2-COOH).[2] The chemical shift often differs by 0.1–0.2 ppm between isomers.[2]

  • HMBC: The N9-CH2 protons will show a correlation to C4 and C8.[2] The N7-CH2 protons correlate to C5 and C8.[2]

Module 2: Removing Unreacted 6-Morpholinopurine

User Report: "I have 5-10% residual starting material (6-morpholinopurine) in my final product."

Diagnosis: Incomplete conversion.[2] 6-morpholinopurine is a weak base but lacks the acidic handle of your product.[2] We can exploit this "acid-base asymmetry."[2]

The Protocol (Biphasic Extraction):

  • Dissolution: Dissolve the crude mixture in 0.5M NaOH (aq).

    • Chemistry: The product becomes the carboxylate anion (water-soluble).[2] The starting material (6-morpholinopurine) remains neutral (sparingly soluble) or forms a weak salt.[2]

  • The Wash: Extract the aqueous alkaline layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
     volume).[2][1]
    
    • Result: The unreacted starting material partitions into the organic layer.[2] The product remains in the aqueous layer.[2]

  • Isolation: Acidify the aqueous layer to pH 4.5 to precipitate the pure product.

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific intermediate based on the impurity profile.

Purification_Workflow Start Crude Reaction Mixture [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Check_Impurity Identify Major Impurity (HPLC/TLC) Start->Check_Impurity Impurity_SM Impurity: Unreacted 6-Morpholinopurine Check_Impurity->Impurity_SM SM > 2% Impurity_N7 Impurity: N7-Isomer (Regioisomer) Check_Impurity->Impurity_N7 N7 > 1% Impurity_Salts Impurity: Inorganic Salts (High Ash Content) Check_Impurity->Impurity_Salts Ash > 0.5% Action_BaseWash Protocol A: Base/Organic Wash 1. Dissolve in NaOH (aq) 2. Wash with DCM 3. Acidify Aqueous Phase Impurity_SM->Action_BaseWash Action_Recryst Protocol B: Isoelectric ppt + EtOH Slurry 1. Dissolve in Base 2. Acidify to pH 4.5-5.0 3. Hot EtOH Slurry of solid Impurity_N7->Action_Recryst Action_Slurry Protocol C: Water Slurry Resuspend in water (pH 4) Stir 1h -> Filter Impurity_Salts->Action_Slurry Final Pure Product (>98% HPLC) Action_BaseWash->Final Action_Recryst->Final Action_Slurry->Final

Caption: Decision tree for selecting the optimal purification protocol based on specific impurity profiles.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my product turning pink/grey upon drying?

  • Cause: Trace transition metals (if catalysis was used) or oxidative degradation of the morpholine ring.[2][1]

  • Fix: Add a chelation step. Dissolve the product in base, add EDTA (0.5 eq) , stir for 30 mins, then acidify to reprecipitate. Alternatively, wash the final solid with cold methanol containing 1% acetic acid.[2][1]

Q2: Can I use silica gel chromatography?

  • Advice: Avoid it if possible. The carboxylic acid group causes severe streaking (tailing) on silica, leading to poor resolution and mass loss.[1]

  • Workaround: If you must use chromatography, use a mobile phase containing 1% Acetic Acid or 0.5% Formic Acid to suppress ionization.[2][1] A typical gradient is DCM:MeOH (95:5 to 80:[1]20) with acid modifier.[2][1][3]

Q3: What is the exact solubility profile?

  • Water (pH 7): Moderate (Zwitterionic).[2][1]

  • Water (pH < 2): High (Protonated cation).[2][1]

  • Water (pH > 9): High (Carboxylate anion).[2][1]

  • Ethanol: Low (Cold), Moderate (Hot).[2][1]

  • DCM/Hexane: Insoluble.[2]

Module 5: Analytical Reference Data

To confirm your isolation, compare your data against these standard values.

ParameterExpected ValueNotes
Appearance White to Off-white powderGrey indicates salt/oxidation.[2]
HPLC Purity > 98.0% (Area)N7 isomer should be < 0.15%.[2][1]
1H NMR (DMSO-d6)

~13.0 (br s, COOH)
Broad singlet confirms free acid.[2][1]
Mass Spec (ESI) [M+H]+ = 264.1[M-H]- = 262.1
Melting Point > 250°C (Decomp)High MP is characteristic of purines.[2][1]
References
  • Regioselectivity in Purine Alkylation

    • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. (2024).[2][1][3][4] This paper details the kinetic vs. thermodynamic control in purine alkylation, explaining the formation of N7 impurities.[1]

    • [2]

  • Synthesis of PI3K Inhibitor Intermediates

    • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives. (2023).[2][1][5] Describes the synthesis and handling of the morpholino-purine scaffold, including purification techniques for similar intermediates.

    • [2]

  • General Properties of Purine Acetic Acids

    • PubChem Compound Summary for (6-Amino-9H-purin-9-yl)acetic acid. Provides physicochemical data on the analogous adenine derivative, supporting the pKa and solubility logic used in the protocols.
    • [2][1]

  • Purification of Morpholine Derivatives

    • Purifying aromatic acids by treatment with morpholine (US3067249A).[2][1] Validates the use of morpholine salts and pH adjustment for purifying aromatic acids.

    • [2][1]

Sources

Troubleshooting

Morpholinopurine Oligomers: A Technical Guide to Preventing and Resolving Aggregation

Prepared by the Gemini Applications Science Team Welcome to the technical support center for morpholinopurine oligomers. This guide is designed for researchers, scientists, and drug development professionals to proactive...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for morpholinopurine oligomers. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot aggregation-related issues that can compromise experimental results. As uncharged nucleic acid analogs, morpholinopurines offer unique advantages, but their physicochemical properties can also present challenges, primarily the formation of soluble and insoluble aggregates.[1] This document provides in-depth, field-proven insights and protocols to ensure the quality and consistency of your experiments.

Section 1: The Fundamentals of Morpholinopurine Aggregation

Understanding the root causes of oligomer aggregation is the first step toward effective troubleshooting. Unlike negatively charged DNA or RNA, the phosphorodiamidate backbone of a morpholino is uncharged at neutral pH.[2][3] This lack of electrostatic repulsion, while beneficial for target binding, can contribute to self-association under certain conditions.

Several key factors drive aggregation:

  • Sequence Composition: Oligomers with high guanine (G) content are particularly prone to aggregation.[2] G-rich sequences can form intermolecular G-quadruplexes or other hydrogen-bonded structures, leading to lower aqueous solubility.[4] A GC content of 40% to 60% is generally considered ideal for minimizing off-target effects and aggregation potential.[2]

  • Concentration: As with any macromolecule, the probability of intermolecular interaction increases with concentration. Storing stocks at excessively high concentrations can promote the formation of aggregates.[5]

  • Temperature and Storage Conditions: Cold temperatures and freeze-thaw cycles are major culprits in morpholino precipitation and aggregation.[5][6][7] During freezing, ice crystal formation can dramatically increase the local concentration of the oligomer in the unfrozen liquid phase, forcing it out of solution.[2] Paradoxically, storing solutions at 4°C can lead to an irrecoverable loss of activity due to the oligomers associating with container walls.[6]

  • Buffer Composition: While morpholinos are highly soluble in pure water, the presence of high concentrations of salts in buffers can sometimes lead to precipitation, especially for G-rich sequences.[2][8]

The following diagram illustrates the primary pathways leading to the formation of both soluble and insoluble aggregates, which can negatively impact experimental outcomes.

Caption: Key factors and pathways leading to morpholino aggregation.

Section 2: Proactive Measures - Best Practices for Handling and Storage

Preventing aggregation is always preferable to resolving it. Adhering to the following best practices will maintain the integrity of your morpholinopurine oligomers.

Q: What is the correct way to dissolve and store my lyophilized morpholino oligomer?

A: Proper initial handling is critical.

  • Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Add the appropriate volume of sterile, nuclease-free water to create a 1 mM stock solution.[2][9] Using water is recommended over buffers for stock solutions.[7]

  • Dissolution: Cap the vial, shake or vortex, and let it stand for 5 minutes. Inspect the solution to ensure the oligomer has completely dissolved. If not, warm the vial at 65°C for 5-10 minutes.[2][9] This heating step is crucial for breaking up any small aggregates that may have formed during lyophilization.

  • Storage: The manufacturer Gene Tools unequivocally recommends storing the 1 mM aqueous solution at room temperature in a tightly sealed vial.[5][6] This counterintuitive advice is based on the observation that cold storage promotes irreversible association with container walls, while any aggregation that occurs at room temperature is typically reversible by heating.[6] Avoid freeze-thaw cycles.[5][7] If long-term storage (many months to years) is required, storing the oligomer in its lyophilized form is the most stable option.[5]

Storage ConditionProsConsRecommendation
Lyophilized (Dry) Highest long-term stability (years).[5]Requires careful reconstitution.Best for long-term archiving.
1 mM in Water (Room Temp) Minimizes irreversible wall-binding; any aggregation is often reversible with heat.[6]Potential for slow, reversible aggregation over time.Recommended for routine use.
Frozen (-20°C or -80°C) May seem intuitive for preservation.Promotes precipitation and aggregation due to freeze-concentration effects.[2][7]Strongly discouraged.
Refrigerated (4°C) Prevents microbial growth.High risk of irreversible adsorption to container walls, leading to loss of active material.[6]Strongly discouraged.
Q: My morpholino sequence has a high Guanine (G) content. What extra precautions should I take?

A: Sequences with a G content above 36% are more susceptible to aggregation and may have lower solubility.[2]

  • Consider a Lower Stock Concentration: If a 1 mM stock does not fully dissolve even after heating, try preparing a 0.5 mM stock solution.[2]

  • Sequence Redesign: If you are in the design phase, aim for a G content below 36% and a total GC content between 40-60%.[2] If this is not possible, sometimes introducing a single mismatch can improve solubility without dramatically affecting specificity.[4]

  • Vigilant Pre-Use Heating: Always heat high G-content oligomers to 65°C for 10 minutes immediately before making your working dilutions to ensure they are in a monomeric state.[2][5]

Section 3: Reactive Troubleshooting - Identifying and Resolving Aggregation

Even with best practices, you may encounter signs of aggregation. This section provides a logical framework for diagnosing and solving these issues.

Caption: A logical workflow for troubleshooting suspected aggregation.

Q: My cell-based/injection experiments are showing variable or lower-than-expected efficacy. Could this be aggregation?

A: Yes. This is a classic symptom of aggregation. Soluble aggregates and insoluble precipitates reduce the concentration of active, monomeric morpholino available to bind its target RNA.[5][6] The loss of activity can occur over time, even at room temperature.[5]

  • Immediate Action: Take an aliquot of your stock solution and heat it at 65°C for 10 minutes.[5] In some cases, if activity is not restored, autoclaving the solution on a liquid cycle can be effective.[4][5][9] After cooling to room temperature, repeat your experiment with this heat-treated stock. A restoration of activity strongly indicates that reversible aggregation was the problem.

  • Confirmation: To be certain, characterize your stock solution using an analytical technique like Dynamic Light Scattering (DLS) before and after the heat treatment (See Protocol 1).

Q: I'm seeing high background or non-specific effects in my experiments. How can aggregation cause this?

A: Soluble oligomers and aggregates, much like protein aggregates, can expose hydrophobic surfaces or present a multivalent structure that leads to non-specific binding with cellular components.[10] This can result in off-target effects or high background signals in binding assays.

  • Diagnostic Step: Filter your working solution through a 0.22-micron filter before use. If this reduces the non-specific effects, it suggests larger aggregates were present. However, this will not remove smaller, soluble oligomers.

  • Definitive Solution: The most reliable solution is to disaggregate your stock solution using the heat treatment protocol (See Protocol 2) and then confirm its monomeric state with DLS or Size Exclusion Chromatography (SEC).[1][11][12]

Section 4: Key Experimental Protocols

Protocol 1: Assessing Aggregation with Dynamic Light Scattering (DLS)

DLS is a rapid, non-destructive method to determine the size distribution of particles in a solution.[13] It is highly sensitive to the presence of even small amounts of large aggregates.[14]

  • Objective: To determine if a morpholino solution is monomeric or contains aggregates.

  • Materials:

    • Morpholino stock solution

    • Sterile, nuclease-free water or final experimental buffer

    • DLS-compatible cuvette or plate

    • 0.22 µm syringe filter

  • Equipment:

    • Dynamic Light Scattering instrument

  • Procedure:

    • Prepare the sample by diluting the morpholino stock to a final concentration suitable for the instrument (typically 0.2-1.0 mg/mL). Use buffer that has been filtered through a 0.22 µm filter to remove dust.

    • If the sample appears cloudy, centrifuge at >10,000 x g for 10 minutes and use the supernatant for analysis.[14]

    • Transfer the sample to the DLS cuvette/plate.

    • Acquire data according to the instrument's specifications.

  • Interpreting the Results:

    • Monomeric Sample: The DLS output will show a single, narrow peak with a low polydispersity index (PDI < 0.2). The hydrodynamic radius (Rh) should be consistent with the expected size of a ~25-base oligomer.

    • Aggregated Sample: The output will show either a single, broad peak with a high PDI (>0.3) or multiple peaks corresponding to different size populations (e.g., a monomer peak and a larger aggregate peak).[13] The average Rh will be significantly larger than expected for a monomer.

Protocol 2: Standard Morpholino Disaggregation

This protocol uses heat to dissociate non-covalent aggregates and restore the monomeric state of the morpholino.

  • Objective: To redissolve soluble aggregates and restore full biological activity.

  • Materials:

    • Aggregated morpholino stock solution (typically 1 mM in water)

  • Equipment:

    • Heat block or water bath set to 65°C

    • Vortexer

  • Procedure:

    • Ensure the vial cap is tightly sealed to prevent evaporation. Use parafilm if necessary.

    • Place the vial containing the morpholino stock solution in the 65°C heat block or water bath.

    • Incubate for 10 minutes.[2][5]

    • Remove the vial, vortex briefly, and allow it to cool to room temperature before use.

    • Crucial Validation Step: For critical applications, analyze a small aliquot of the heat-treated sample via DLS (Protocol 1) to confirm the return to a monomeric state.[1]

    • For stubborn aggregates: If 65°C heating is insufficient, autoclaving the solution on a liquid cycle (without a vacuum dry cycle) can be effective.[5][6] This is a more aggressive method and should be used as a last resort.

Section 5: Frequently Asked Questions (FAQs)

  • Q1: Can I use buffers like PBS or Tris to dissolve my morpholino?

    • A: While you can use buffers, the manufacturer recommends sterile water for the primary 1 mM stock solution.[9] This simplifies lyophilization if needed and provides a consistent starting material. Working dilutions can then be made into your desired experimental buffer.

  • Q2: My morpholino has completely dried out in its vial. Is it still usable?

    • A: It may be difficult or impossible to completely redissolve.[5] Attempt reconstitution in sterile water, followed by the disaggregation protocol (65°C for 10 min). Quantify the concentration via UV spectrophotometry (A254) to determine recovery. To prevent this, always ensure vials are tightly sealed and consider storing them in a humidified chamber.[5]

  • Q3: Why can't I just keep my morpholinos on ice while I'm setting up injections?

    • A: Cold temperatures promote precipitation.[7] Handling morpholinos at room temperature is the best practice to maintain solubility during experimental setup.[6][7]

  • Q4: Are there other analytical methods besides DLS to check for aggregation?

    • A: Yes. Size Exclusion Chromatography (SEC), often coupled with Multi-Angle Light Scattering (SEC-MALS), is a powerful orthogonal technique.[11][12] SEC separates molecules based on their hydrodynamic size and can resolve monomers from dimers and larger oligomers, providing quantitative information on the purity of the sample.[15]

References

  • Summerton, J., & Weller, D. (2016). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. Available at: [Link]

  • Gene Tools, LLC. (n.d.). Long-term Storage of Morpholino Oligos. Gene Tools. Available at: [Link]

  • Gene Tools, LLC. (2009). Morpholino Oligomers Essential Information. Gene Tools. Available at: [Link]

  • Gene Tools, LLC. (2019). Storage of Morpholinos: refrigerate or room temperature? Gene Tools. Available at: [Link]

  • Chien Lab, University of Utah. (n.d.). Morpholino tips. Protocols - Confluence. Available at: [Link]

  • Novatia, LLC. (n.d.). Aggregation by DLS. Novatia. Available at: [Link]

  • LCGC International. (2024). New Strategies for Oligonucleotide Aggregate Analysis. LCGC International. Available at: [Link]

  • Gao, M., et al. (2020). Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels. MDPI. Available at: [Link]

  • ResearchGate. (2016). My morpholino antisense oligomer sometimes precipitates. What could the problem be? ResearchGate. Available at: [Link]

  • Summerton, J., & Weller, D. (1993). Antisense Properties of Morpholino Oligomers. Antisense Research and Development. Available at: [Link]

  • Moulton, J. D. (2016). Guide for Morpholino Users: Toward Therapeutics. International Zebrafish Society. Available at: [Link]

  • Wang, G., et al. (2011). Dynamic-light-scattering-based sequence-specific recognition of double-stranded DNA with oligonucleotide-functionalized gold nanoparticles. Chemistry. Available at: [Link]

  • Tedeschi, T., et al. (2020). Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regulation of Gene Function. MDPI. Available at: [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Unchained Labs. Available at: [Link]

  • ResearchGate. (n.d.). Antisense oligonucleotides: Problems with use and solutions. ResearchGate. Available at: [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Dynamic Light Scattering (DLS). CMI. Available at: [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools. Available at: [Link]

  • LCGC International. (2025). Characterizing Oligomers Using a 2D-LC–MS Workflow. LCGC International. Available at: [Link]

  • Rada, M., et al. (2013). Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking. Methods in Molecular Biology. Available at: [Link]

  • Wei, T., et al. (2022). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Glen Research. (n.d.). Preparing Oligonucleotides for Antisense Experiments. Glen Report. Available at: [Link]

  • Kumar, V., et al. (2025). Current Understanding of Protein Aggregation in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • De-Paula, V. J., et al. (2019). Characterizing the inhibition of α‐synuclein oligomerization by a pharmacological chaperone that prevents prion formation by the protein PrP. FEBS Journal. Available at: [Link]

  • Moulton, H. M., et al. (2017). Aggregation and Disaggregation of Morpholino Oligomers in Solution. Methods in Molecular Biology. Available at: [Link]

  • LCGC International. (2025). Challenges and Solutions in Oligonucleotide Analysis, Part I: An Overview of Liquid Chromatography Methods and Applications. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). User Guide for Extracting Oligo Therapeutics from Biological Samples. Phenomenex. Available at: [Link]

  • Aldaye, F. A., et al. (2021). The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery. Cancers. Available at: [Link]

  • LabCluster. (n.d.). Oligonucleotide Purification Guidelines. LabCluster. Available at: [Link]

  • Fauerbach, J. A., et al. (2019). Early stages of aggregation of engineered α-synuclein monomers and oligomers in solution. Scientific Reports. Available at: [Link]

  • Chen, D., et al. (2024). The Enigma of Tau Protein Aggregation: Mechanistic Insights and Future Challenges. MDPI. Available at: [Link]

  • StressMarq Biosciences. (2020). Dopamine Stabilization and Neurodegeneration with Alpha Synuclein Oligomers. AZoNetwork. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Establishing HPLC Retention Time Standards for [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Li...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) retention time standards for the purine derivative [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid. We will delve into the rationale behind methodological choices, present comparative data, and offer a framework for establishing a robust and reliable analytical standard.

Introduction to [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid and the Imperative of Retention Time Standardization

[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid is a substituted purine derivative. Purine analogues are a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer therapies.[1][2] The accurate determination of purity and concentration of such compounds is critical during drug discovery, development, and quality control. HPLC is the analytical workhorse for these tasks, and a well-defined retention time is a key parameter for compound identification.

The retention time (t_R) of a compound in an HPLC system is influenced by a multitude of factors, including the physicochemical properties of the analyte, the stationary phase, the mobile phase composition, and the instrumental setup. Establishing a standardized retention time is not merely about a single value but about understanding the compound's chromatographic behavior under varied, yet controlled, conditions. This guide will walk you through the process of developing a reliable HPLC method and establishing a retention time standard for [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid.

Physicochemical Properties and Initial Chromatographic Considerations

Before embarking on method development, a thorough understanding of the analyte's properties is crucial. [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, with a molecular weight of 263.26 g/mol , possesses both acidic (acetic acid moiety) and basic (purine and morpholine nitrogens) functional groups. This amphoteric nature suggests that the mobile phase pH will be a critical parameter in controlling its retention on a reversed-phase column. The purine ring system also imparts significant UV absorbance, making UV detection a suitable choice for analysis.[3]

Based on these properties, a reversed-phase HPLC method is the logical starting point. The hydrophobicity of the molecule, with its morpholine and purine rings, suggests that it will be retained on a C18 or similar stationary phase.

Experimental Workflow for Method Development and Standardization

The following section outlines a systematic approach to developing a robust HPLC method and establishing a reliable retention time for our target compound.

Preparation of an In-House Primary Standard

Given the limited availability of certified reference materials for this specific compound, the first step is the preparation and thorough characterization of an in-house primary standard. A batch of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, synthesized with a purity of at least 95% as a starting point, should be subjected to a battery of analytical tests to confirm its identity and purity. These tests should include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition.

  • Thermogravimetric Analysis (TGA): To assess the presence of residual solvents and water.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystalline purity.

The purity value obtained from these orthogonal techniques should be used to assign a potency to the in-house standard.

HPLC Method Development Protocol

The following is a detailed protocol for developing a reversed-phase HPLC method for the analysis of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid.

Objective: To achieve a sharp, symmetrical peak for [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid with a reasonable retention time, well-resolved from any potential impurities or degradation products.

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier will suppress the ionization of the carboxylic acid group and ensure good peak shape.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the elution of any potential impurities with different polarities. A typical starting gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlling the column temperature is crucial for reproducible retention times.

  • Detection Wavelength: Based on the UV spectra of similar purine compounds, a detection wavelength of 254 nm is a reasonable starting point.[3] A DAD will be invaluable for confirming peak purity and identifying the optimal detection wavelength.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: Prepare a stock solution of the in-house standard in a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

system_suitability ss_params System Suitability Parameters - Retention Time RSD (%) - Peak Area RSD (%) - Tailing Factor (T) - Theoretical Plates (N) acceptance_criteria acceptance_criteria ss_params->acceptance_criteria Must Meet

Sources

Comparative

IR spectroscopy characteristic peaks for [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

An In-Depth Guide to the Infrared Spectroscopy of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid: A Comparative Analysis for Drug Development Professionals Introduction In the landscape of pharmaceutical research and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid: A Comparative Analysis for Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid is a substituted purine derivative, a class of compounds known for its diverse biological activities. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the functional group identity of such molecules. This guide provides a comprehensive analysis of the expected characteristic IR absorption peaks for [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, grounded in the fundamental vibrational modes of its constituent parts: a carboxylic acid, a 6,9-disubstituted purine core, and a morpholine ring.

This document is designed for researchers and scientists, offering a predictive framework for spectral interpretation and a comparative analysis against related compounds. By understanding the causality behind specific spectral features, professionals can confidently verify the synthesis and purity of this and similar molecules.

Molecular Structure and Functional Group Analysis

To predict the infrared spectrum, we must first deconstruct the molecule into its primary vibrational components.

Caption: Molecular structure highlighting the three core functional moieties.

The molecule integrates three distinct chemical functionalities, each contributing characteristic signals to the overall IR spectrum:

  • Carboxylic Acid Moiety (-CH₂COOH): This group is defined by its hydroxyl (O-H) and carbonyl (C=O) bonds, which produce some of the most recognizable peaks in an IR spectrum.

  • 6-Morpholinylpurine Core: This aromatic heterocyclic system contains a variety of C=C, C=N, and C-N bonds within its fused rings. The substitution at positions 6 and 9 alters the electronic distribution and, consequently, the vibrational frequencies compared to unsubstituted purine.

  • Morpholine Ring: A saturated heterocycle containing C-H, C-N, and a key C-O-C (ether) linkage.

Predicted Characteristic IR Peaks for [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

The final spectrum is a superposition of the vibrational modes of each functional group, with minor shifts due to their electronic and steric interactions.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssociated Functional Group
3300 - 2500 Broad, StrongO-H Stretch (hydrogen-bonded)Carboxylic Acid
3100 - 3000 MediumC-H Stretch (aromatic)Purine Ring
2960 - 2820 MediumC-H Stretch (asymmetric & symmetric)Morpholine & Acetic Acid CH₂
1730 - 1690 Strong, SharpC=O Stretch (hydrogen-bonded dimer)Carboxylic Acid
1670 - 1500 Medium-StrongC=N and C=C Ring Stretches Purine Ring
1470 - 1350 MediumC-H Bending (scissoring/bending)Morpholine & Acetic Acid CH₂
1320 - 1210 StrongC-O Stretch (coupled with O-H bend)Carboxylic Acid
1200 - 1020 Medium-StrongC-N Stretch Purine-N, Purine-Morpholine
~1115 StrongC-O-C Asymmetric Stretch Morpholine (Ether)
~920 Medium-WeakO-H Bend (out-of-plane)Carboxylic Acid
Below 900 VariableAromatic C-H Bending & Ring DeformationsPurine Ring (Fingerprint Region)
Analysis of Key Spectral Regions:
  • High-Frequency Region (4000-2500 cm⁻¹): The most dominant feature in this region will be an extremely broad and strong absorption band from the carboxylic acid's O-H stretch, centered around 3000 cm⁻¹.[1][2] This broadness is a direct result of strong intermolecular hydrogen bonding. Superimposed on this broad peak, one can expect to find the sharper, medium-intensity C-H stretching vibrations from the morpholine and acetic acid methylene groups (typically 2850-2960 cm⁻¹) and the aromatic C-H stretches from the purine ring just above 3000 cm⁻¹.[3][4]

  • Double-Bond Region (1800-1500 cm⁻¹): A very strong and sharp peak between 1730-1690 cm⁻¹ is the unmistakable signature of the carboxylic acid's carbonyl (C=O) group.[1][2] Because carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, this peak is expected around 1710 cm⁻¹.[2] Following this, a series of medium to strong absorptions between 1670 cm⁻¹ and 1500 cm⁻¹ will arise from the coupled C=C and C=N stretching vibrations of the purine ring system.[5][6]

  • Fingerprint Region (1500-650 cm⁻¹): This region, while complex, contains several highly diagnostic peaks. The most prominent will be a strong C-O-C asymmetric stretch from the morpholine ring's ether linkage, typically appearing around 1115 cm⁻¹.[7] Additionally, the strong C-O stretch from the carboxylic acid (coupled with O-H in-plane bending) will be visible between 1320-1210 cm⁻¹.[8][9] The various C-N stretches from the purine and morpholine moieties will also appear in this region, generally between 1200-1020 cm⁻¹.[9] A broad, medium-intensity out-of-plane O-H bend from the carboxylic acid dimer often appears around 920 cm⁻¹.

Comparative Guide: Spectral Features vs. Constituent Precursors

To appreciate how the functionalities influence each other, we can compare the predicted spectrum of the target molecule with the known spectra of its basic components: a generic carboxylic acid, purine, and morpholine.

Vibrational ModeGeneric Carboxylic Acid (e.g., Propanoic Acid)PurineMorpholine[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid (Predicted)
O-H Stretch 3300-2500 cm⁻¹ (Broad, Strong)[8]N/A (N-H stretch ~3450 cm⁻¹)[5]N/A (N-H stretch ~3330 cm⁻¹)[3]3300-2500 cm⁻¹ (Broad, Strong): A key identifying feature retained from the carboxylic acid moiety. No N-H stretch is expected as N9 and the morpholine N are substituted.
C-H Stretch 2980-2850 cm⁻¹ (Aliphatic)[4]~3050 cm⁻¹ (Aromatic)[10]2960-2820 cm⁻¹ (Aliphatic)[3]3100-3000 cm⁻¹ & 2960-2820 cm⁻¹: A combination of aromatic (purine) and aliphatic (morpholine, acetate) stretches, likely appearing as sharp peaks on the broad O-H band.
C=O Stretch 1720-1700 cm⁻¹ (Strong, Sharp)[2][9]N/AN/A1730-1690 cm⁻¹ (Strong, Sharp): The definitive peak for the carboxylic acid group.
C=C / C=N Stretches N/A1670-1470 cm⁻¹ (Multiple, Medium-Strong)[5]N/A1670-1500 cm⁻¹ (Multiple, Medium-Strong): Characteristic of the substituted purine core.
C-O-C Stretch N/AN/A~1115 cm⁻¹ (Strong)[7]~1115 cm⁻¹ (Strong): A highly diagnostic peak confirming the presence of the morpholine ring.
C-O Stretch 1320-1210 cm⁻¹ (Strong)[8]N/AN/A1320-1210 cm⁻¹ (Strong): Another key peak from the carboxylic acid group.

This comparison demonstrates that the spectrum of the final molecule is a composite, with each structural component providing a distinct and identifiable signature. The presence of the broad O-H band, the sharp C=O peak, the strong C-O-C ether band, and the complex purine ring absorptions together provide a unique "fingerprint" for [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid.

Experimental Protocol: High-Integrity FTIR Spectrum Acquisition

To ensure reproducible and high-quality data, a standardized protocol is essential. The following describes the Potassium Bromide (KBr) pellet method, a common and reliable technique for solid samples.

cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis start Start grind Grind 1-2 mg of Sample start->grind mix Mix with 100-200 mg of dry KBr grind->mix grind2 Grind Mixture Thoroughly mix->grind2 load Load Mixture into Pellet Die grind2->load press Apply 8-10 tons of Pressure load->press release Release Pressure & Extract Pellet press->release mount Mount Pellet in Spectrometer release->mount bg Collect Background Spectrum (Air) mount->bg sample Collect Sample Spectrum bg->sample process Process Data (Baseline Correction) sample->process end End process->end

Caption: Standard workflow for IR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and KBr Preparation: Ensure both the sample and spectroscopic grade KBr are completely dry by heating in an oven at ~110°C for 2-4 hours and cooling in a desiccator. Moisture is the most common contaminant and its broad O-H bands can obscure key spectral features.

  • Grinding and Mixing: Weigh approximately 1-2 mg of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid and 100-200 mg of dry KBr. Combine them in an agate mortar and pestle.

  • Homogenization: Grind the mixture gently but thoroughly for 3-5 minutes until it becomes a fine, homogenous powder. This step is critical for minimizing light scattering and achieving a high-quality spectrum.

  • Pellet Pressing: Transfer a portion of the powder into a pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for 2-3 minutes. The mixture should form a transparent or translucent disc.

  • Background Collection: Place the empty sample holder into the FTIR spectrometer and run a background scan. This measures the absorbance of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

  • Sample Analysis: Carefully mount the KBr pellet in the sample holder and place it in the spectrometer. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled for interpretation.

Conclusion

The infrared spectrum of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid is rich with information, providing clear, verifiable signatures for each of its core functional groups. The most definitive peaks for structural confirmation are the extremely broad O-H stretch (3300-2500 cm⁻¹), the strong, sharp C=O stretch (~1710 cm⁻¹), the strong C-O-C ether stretch from the morpholine ring (~1115 cm⁻¹), and the series of C=C/C=N absorptions characteristic of the purine core (1670-1500 cm⁻¹). By comparing an experimental spectrum against this predictive guide and the spectra of its constituent parts, researchers can achieve a high degree of confidence in the identity and integrity of their synthesized compound.

References

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. [Link]

  • SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Es-sebbar, E., et al. (2023). Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines. Astrobiology, 23(11), 1255-1266. [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... [Image]. Retrieved from [Link]

  • Zhang, L., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 3951-3959. [Link]

  • Srivastava, R. C., & Srivastava, M. N. (1983). INFRARED SPECTROSCOPIC STUDIES OF Cu(II) COMPLEXES OF PURINE AND PYRIMIDINE BASES IN D2O SOLUTION. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 13(8), 1015-1025. [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Image]. Retrieved from [Link]

  • Willits, C. H., et al. (1953). Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives. Journal of the American Chemical Society, 75(12), 2969–2973. [Link]

  • NIST. (n.d.). Morpholine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Blout, E. R., & Fields, M. (1950). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 72(1), 479–484. [Link]

  • Willits, C. H., et al. (1953). Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives. Journal of the American Chemical Society, 75(12), 2969–2973. [Link]

  • PubChem. (n.d.). 6-Morpholin-4-YL-9H-purine. Retrieved from [Link]

  • Woolard, D. L., et al. (2003). Temperature-dependent low-frequency vibrational spectra of purine and adenine. The Journal of Chemical Physics, 119(8), 4362-4367. [Link]

  • Wang, J., et al. (2014). Development of Vibrational Frequency Maps for Nucleobases. The Journal of Physical Chemistry B, 118(36), 10590–10600. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Corrsin, L., Fax, B. J., & Lord, R. C. (1953). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 31(8), 767-781. [Link]

  • Martinez-Fernandez, L., et al. (2016). Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. Journal of the American Chemical Society, 138(22), 7048–7057. [Link]

  • Garcia-Viloca, M., et al. (2004). Promoting vibrations in human purine nucleoside phosphorylase. A molecular dynamics and hybrid quantum mechanical/molecular mechanical study. Biochemistry, 43(48), 15112-15124. [Link]

Sources

Validation

Validation of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid: A Comparative Guide to Elemental Analysis

Executive Summary In the validation of small molecule drug candidates, [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid represents a classic challenge in analytical chemistry: a polar, heterocyclic compound with potential f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the validation of small molecule drug candidates, [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid represents a classic challenge in analytical chemistry: a polar, heterocyclic compound with potential for zwitterionic behavior and hygroscopicity.

While modern laboratories rely heavily on High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), Elemental Analysis (EA) remains the definitive "gatekeeper" method for establishing bulk purity and solvation state. This guide provides the theoretical baselines, comparative validation strategies, and a strict experimental protocol for validating this purine derivative.

Technical Profile & Theoretical Data

Before validation, the theoretical composition must be established. The presence of the morpholine ring and the carboxylic acid tail creates specific risks for trapped solvents and salt formation.

Compound: [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Molecular Formula:


Molecular Weight:  263.25  g/mol 
Table 1: Theoretical Elemental Composition (Anhydrous)
ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Range (

)
Carbon (C) 1112.011132.1250.19% 49.79 – 50.59%
Hydrogen (H) 131.00813.104.98% 4.58 – 5.38%
Nitrogen (N) 514.00770.0426.60% 26.20 – 27.00%
Oxygen (O) 315.99948.0018.23% Not typically measured

Critical Insight: Purine derivatives are notorious for forming hemihydrates (


). If your experimental data consistently shows Carbon 

and Hydrogen

, do not reject the batch immediately. Recalculate for the hemihydrate form (

).

Comparative Analysis: Why EA is Non-Negotiable

Many researchers attempt to bypass EA using HRMS and HPLC. The table below outlines why EA provides orthogonal data that other methods miss, particularly regarding the "Trapped Species" often found in the synthesis of this specific compound.

Table 2: Method Performance Matrix
FeatureElemental Analysis (Combustion) HPLC-UV / MS Quantitative NMR (qNMR)
Primary Detection Bulk weight % of C, H, NChromophores (UV) or Ions (MS)Proton/Carbon environments
Inorganic Detection High (Low %C indicates salt contamination)Zero (Salts are invisible in UV/MS)Zero (Unless counter-ion has protons)
Water/Solvent Detection High (Deviations in %H and %C)Low (Solvents elute in void volume)High (Distinct peaks, if soluble)
Sample Destructive? Yes (Combustion)No (Trace injection)No
Blind Spot Cannot distinguish isomersResponse factors vary by compoundRequires full solubility (difficult for purines)
Visualizing the Validation Workflow

The following diagram illustrates the logical flow of validating the compound, highlighting where EA acts as the critical filter for inorganic salts (e.g., Sodium/Potassium from the hydrolysis step).

ValidationWorkflow cluster_Analysis Orthogonal Analysis Start Crude Synthesis Product (Hydrolysis Step) Purification Recrystallization (e.g., Water/Ethanol) Start->Purification Drying High-Vac Drying (60°C, P2O5) Purification->Drying HPLC HPLC-MS (Check Organic Impurities) Drying->HPLC NMR 1H NMR (Check Structure/Solvent) Drying->NMR EA Elemental Analysis (Check Bulk Purity/Salts) Drying->EA Decision Data Integration HPLC->Decision NMR->Decision EA->Decision Release Validated Reference Standard Decision->Release  All Pass   Reject Reject/Reprocess Decision->Reject  >0.4% Dev  

Figure 1: Integrated validation workflow. Note that EA is the only step capable of flagging non-protonated inorganic contaminants effectively.

Experimental Protocol: Self-Validating System

To achieve the required


 accuracy, strict adherence to sample preparation is required. Purines are hygroscopic; atmospheric moisture absorption during weighing is the #1 cause of failure.
Phase 1: Sample Pre-Conditioning (Crucial)
  • Vessel: Use a chemically inert drying pistol or vacuum oven.

  • Desiccant: Fresh Phosphorus Pentoxide (

    
    ) is mandatory. Silica gel is insufficient for analytical drying of purines.
    
  • Conditions: Heat sample to 60–80°C under high vacuum (< 1 mbar) for minimum 12 hours .

    • Why? The morpholine oxygen and purine nitrogens form strong hydrogen bonds with water. Standard drying often leaves 1-2% water, skewing Carbon results lower.

Phase 2: Combustion Analysis Parameters
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Carrier Gas: Helium (Grade 5.0 or higher).

  • Combustion Temp:

    
     (Standard) or 
    
    
    
    (if Tungsten Oxide catalyst is used).
  • Sample Mass: 2.0 – 3.0 mg (weighed on a microbalance with

    
     mg readability).
    
Phase 3: The "Zero-Blank" Verification

Before running the [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid sample, run a standard (e.g., Acetanilide) as a sample.

  • Pass Criteria: Standard must read within

    
     of theoretical.
    
  • Logic: This confirms the instrument state before risking your valuable sample.

Data Interpretation & Troubleshooting Guide

When EA results fail, they usually fail in predictable patterns. Use this logic tree to diagnose the synthesis or purification issue.

Table 3: Diagnostic Interpretation
ObservationLikely CauseCorrective Action
Low %C, Low %N Inorganic Salt Contamination. The sample contains non-combustible mass (e.g., NaCl, KCl from hydrolysis).Check Ash residue. Reprocess with desalting resin or water wash.
Low %C, High %H Water/Solvent Trap. The sample is wet. Water adds weight (lowering %C) and adds Hydrogen (raising %H).Dry longer at higher temp (

). Check NMR for solvent peaks.
High %C Trapped Organic Precursor. Likely contamination with morpholine or alkylating agents.Review HPLC for lipophilic impurities. Recrystallize.
%N Deviation Incomplete Combustion. Purine rings are thermally stable and hard to burn.Increase

dosing time or add

combustion aid.
Decision Logic for EA Failure

The following diagram guides the decision-making process when results deviate from the theoretical


.

EATroubleshooting Result EA Result Received Check Is Deviation < 0.4%? Result->Check Pass PASS: Release Batch Check->Pass Yes FailAnalysis Analyze Deviation Pattern Check->FailAnalysis No LowC_HighH Low %C / High %H (Hydration) FailAnalysis->LowC_HighH LowC_LowN Low %C / Low %N (Inorganic Salts) FailAnalysis->LowC_LowN HighC High %C (Solvent/Precursor) FailAnalysis->HighC Action_Dry Action: Redry w/ P2O5 Recalculate as Hydrate LowC_HighH->Action_Dry Action_Desalt Action: Check Ash Residue Reprocess (Desalt) LowC_LowN->Action_Desalt Action_Recrys Action: Recrystallize (Remove Organics) HighC->Action_Recrys

Figure 2: Troubleshooting logic for Elemental Analysis deviations.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

  • IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. Link

  • Waites, T. (2012). Elemental Analysis: A Guide to Best Practice. Exeter Analytical Technical Notes. Link

Sources

Comparative

Crystal structure determination of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

An In-Depth Technical Guide to the Crystal Structure Determination of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid: A Comparative Analysis For researchers and professionals in drug development, the precise three-dimensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Determination of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid: A Comparative Analysis

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic; it is foundational. The spatial arrangement of atoms dictates a molecule's physical properties, its interactions with biological targets, and ultimately, its therapeutic potential. The compound [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, a purine derivative, represents a class of molecules of significant interest in medicinal chemistry.[1][2][3] Elucidating its crystal structure is a critical step in understanding its structure-activity relationship (SAR), identifying potential polymorphs, and securing intellectual property.

This guide provides a comprehensive comparison of the primary methodologies for determining the crystal structure of a small organic molecule like [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid. Moving beyond a simple listing of steps, we will explore the causality behind experimental choices, offering field-proven insights for obtaining high-quality crystallographic data.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material.[4][5] It provides an unambiguous, high-resolution three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be precisely determined.[6][7] For a novel compound, SCXRD is the most powerful tool for absolute structural elucidation.[5][8][9]

The Causality Behind the SCXRD Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The primary challenge, and often the rate-limiting step, is growing a single crystal of sufficient size and quality.[5]

Experimental Protocol: SCXRD

1. Synthesis and Purification: The initial step is the synthesis of [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid. This can be achieved through established synthetic routes for N-9 substituted purine derivatives, often involving the reaction of a 6-substituted purine with an appropriate acetic acid derivative.[2] Purity is paramount; the starting material should be >95% pure, as impurities can inhibit crystallization.

2. Crystal Growth: The Crystallographer's Art Growing diffraction-quality single crystals is often the major bottleneck.[5] The goal is to allow molecules to self-assemble slowly into a highly ordered, three-dimensional lattice.

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound when heated but result in a supersaturated solution upon slow cooling.[10] For a molecule with polar (acetic acid, purine nitrogens) and non-polar (morpholine ring) features, a range of solvents from moderately polar (e.g., ethanol, isopropanol, acetonitrile) to solvent/anti-solvent systems (e.g., dissolving in DMSO and layering with a less polar, miscible anti-solvent like ethyl acetate) should be screened.[11]

  • Common Recrystallization Techniques: [11][12]

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a loosely covered vial. Allowing the solvent to evaporate slowly over days or weeks can yield high-quality crystals.

    • Slow Cooling: Create a saturated solution in a suitable solvent at an elevated temperature (e.g., its boiling point). The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to lower temperatures (e.g., 4°C), to induce crystallization.[10][12]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Advanced Methods: If conventional methods fail, modern techniques such as microbatch under-oil crystallization or the "crystalline sponge" method, where the molecule is co-crystallized within a porous metal-organic framework (MOF), can be employed.[4][13][14]

3. Crystal Selection and Mounting: Under a microscope, a suitable crystal (typically 0.1-0.3 mm in each dimension) that is transparent, has well-defined faces, and is free of cracks or defects is selected.[7] It is then mounted on a goniometer head for analysis.

4. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays (commonly from a Mo or Cu source) is directed at the crystal.[15] The crystal is rotated, and the instrument meticulously measures the angles and intensities of the diffracted X-rays, which appear as a pattern of discrete spots.[6][16]

5. Structure Solution and Refinement: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map.[13] This map reveals the positions of atoms in the unit cell. The structural model is then refined to best fit the experimental data, resulting in precise atomic coordinates, bond lengths, and angles.[17][18]

SCXRD Workflow Diagram

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth >95% Purity Selection Crystal Selection & Mounting Crystal_Growth->Selection Quality Crystal Data_Collection X-ray Data Collection Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Pattern Refinement Structure Refinement Structure_Solution->Refinement Initial Model Final_Structure Final 3D Structure (CIF File) Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Part 2: The Practical Alternative: Powder X-ray Diffraction (PXRD)

While SCXRD provides the complete molecular structure, obtaining suitable single crystals is not always possible.[19] In such cases, or for routine analysis of bulk material, Powder X-ray Diffraction (PXRD) is an invaluable alternative. PXRD works with a finely powdered, microcrystalline sample containing thousands of randomly oriented crystallites.[16][20][21]

The Causality Behind the PXRD Workflow

Instead of producing discrete spots like SCXRD, the random orientation of crystallites in a powder sample generates a diffraction pattern of continuous concentric rings.[22] This is recorded as a 1D plot of intensity versus diffraction angle (2θ).[23] While this collapses 3D information into 1D, making ab initio structure determination very challenging, it provides a unique "fingerprint" of the crystalline phase.[21][24]

Experimental Protocol: PXRD

1. Sample Preparation: A representative sample of the synthesized [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid is ground into a fine, homogenous powder. A particle size of less than 10 μm is generally recommended to ensure a sufficient number of randomly oriented crystallites are exposed to the X-ray beam.[16][25] The powder is then packed into a sample holder.

2. Data Collection: The sample is placed in a powder diffractometer. An X-ray beam is irradiated onto the flat surface of the sample, and a detector records the intensity of the diffracted X-rays as it scans through a range of 2θ angles.[25]

3. Data Analysis: The resulting diffractogram (Intensity vs. 2θ) is analyzed for several purposes:

  • Qualitative Phase Identification: The pattern is a unique fingerprint of a specific crystalline solid. It can be compared against databases to identify known phases or confirm that a newly synthesized material is a single, new phase.[24]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same molecule will produce distinct powder patterns. PXRD is the primary tool used in the pharmaceutical industry to identify and characterize polymorphs, which can have different solubility and stability.[20]

  • Determination of Crystallinity: PXRD can be used to determine the degree of crystallinity in a sample by comparing the integrated intensity of the sharp diffraction peaks to the broad, amorphous background.[21]

  • Lattice Parameter Refinement: If the unit cell is known (perhaps from a lower-quality single crystal or solved by advanced methods), the peak positions can be used to refine the lattice parameters with high precision using methods like the Rietveld refinement.[21]

  • Structure Determination: While significantly more complex than with single-crystal data, it is sometimes possible to solve a crystal structure from high-quality powder data, especially for smaller molecules.[19]

PXRD Workflow Diagram

PXRD_Workflow cluster_prep_pxrd Sample Preparation cluster_analysis_pxrd Analysis cluster_output Derived Information Grinding Grinding to Fine Powder Packing Sample Holder Packing Grinding->Packing <10 μm particles Data_Collection_PXRD X-ray Data Collection Packing->Data_Collection_PXRD Data_Processing Data Processing Data_Collection_PXRD->Data_Processing 1D Diffractogram Phase_ID Phase ID Data_Processing->Phase_ID Polymorphism Polymorphism Data_Processing->Polymorphism Crystallinity Crystallinity Data_Processing->Crystallinity Lattice_Params Lattice Parameters Data_Processing->Lattice_Params

Caption: Workflow for Powder X-ray Diffraction (PXRD).

Part 3: Head-to-Head Comparison and Decision Making

Choosing the right technique depends on the research question and the nature of the sample. While SCXRD and PXRD are complementary, they answer fundamentally different questions.[24]

Data Summary: SCXRD vs. PXRD
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (0.1-0.3 mm).[16][22]A few milligrams of fine, microcrystalline powder.[16][22]
Primary Information Complete 3D molecular structure, atomic positions, bond lengths/angles, absolute stereochemistry.[6][23][26]Crystalline phase identification ("fingerprint"), lattice parameters, sample purity, crystallinity, polymorph identification.[20][23][25]
Data Complexity 3D pattern of discrete diffraction spots.[23]1D pattern of intensity vs. angle (peaks).[22][23]
Structure Solution Generally straightforward for small molecules.[16]Extremely challenging, often not possible without a starting model.[21]
Time & Difficulty Can be time-consuming and difficult due to the need for crystal growth.[5][16]Relatively fast and straightforward sample preparation and data collection.[16]
Key Application Unambiguous structure elucidation of new compounds.[6]Routine quality control, polymorph screening, analysis of bulk materials.[16][20][24]
Decision Logic: Which Method to Use?

The following diagram illustrates a logical pathway for deciding which crystallographic technique is most appropriate.

Decision_Tree Start Start: You have synthesized [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid Question1 What is your primary goal? Start->Question1 Goal1 Determine absolute 3D molecular structure Question1->Goal1 New Structure Goal2 Analyze bulk properties (purity, polymorphs) Question1->Goal2 Bulk Analysis Question2 Can you grow single crystals? Use_SCXRD Use SCXRD Question2->Use_SCXRD Yes Use_PXRD Use PXRD Question2->Use_PXRD No (for phase ID & attempt ab initio solution) Goal1->Question2 Goal2->Use_PXRD Use_Both Use both: PXRD for bulk analysis, SCXRD for structure Use_SCXRD->Use_Both Complementary

Caption: Decision guide for selecting a diffraction method.

Conclusion

For the definitive structural characterization of a novel compound like [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid , Single-Crystal X-ray Diffraction (SCXRD) is the indispensable method. It is the only technique that can provide a complete and unambiguous three-dimensional picture of the molecule, which is crucial for drug design and development. The primary challenge lies in the cultivation of suitable single crystals.

Powder X-ray Diffraction (PXRD) serves as a powerful and complementary technique. It is essential for analyzing the bulk properties of the synthesized powder, confirming phase purity, and screening for different polymorphic forms—a critical step in pharmaceutical development. While ab initio structure determination from powder data is possible, it is complex and far less certain than an analysis based on single-crystal data. Therefore, for a comprehensive understanding, researchers should aim to secure a single-crystal structure while using PXRD for routine characterization of the bulk material.

References

  • Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (1999). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials. [Link]

  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. [Link]

  • Male, L., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2315-2343. [Link]

  • ResearchGate. (2024, August 11). How the diffraction pattern of single crystal is different from the polycrystalline?. [Link]

  • Dorset, D. L. (1997). Electron Crystallography of Small Organic Molecules: Criteria for Data Collection and Strategies for Structure Solution. IUCr Journals. [Link]

  • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. [Link]

  • YouTube. (2023, August 17). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. [Link]

  • Male, L., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Scardi, P., & Mittemeijer, E. J. (2017). Methods of crystallography: powder X-ray diffraction. GeoScienceWorld. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Wikipedia. Powder diffraction. [Link]

  • Puranik, V. G., et al. (2016). Crystal structure of 6,7-dihydroxy-6,7-dihydro-3H-imidazo[1,2-a]purin-9(5H). PMC. [Link]

  • Zhang, Y., et al. (2016). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. PMC. [Link]

  • Powers, K. M., & Zeller, M. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • Male, L., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • ResearchGate. (A) Crystal structure of complex of purine derivative 1 with Fe showing 2. [Link]

  • van Genderen, E., et al. (2025). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. ACS Publications. [Link]

  • IOSR Journal. Structural Properties of some Purine Derivative Drugs. [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

  • University of Bern. Services: Single Crystal X-Ray Diffraction. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ESRF. (2025, June 26). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. [Link]

  • ResearchGate. (2019). Novel 6‐Morpholino‐9H‐purine Derivatives: Synthesis, Pharmacological and In Silico Evaluation. [Link]

  • PubChem. 6-Morpholin-4-YL-9H-purine. [Link]

  • PubChemLite. 6-(morpholin-4-yl)-9h-purine. [Link]

  • PubMed. (2021, March 12). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. [Link]

  • PubChem. (6-Amino-9H-purin-9-yl)acetic acid. [Link]

  • PubMed. (2020, May 15). Synthesis of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine Derivatives as Antimycobacterial and Antifungal Agents: In Vitro Evaluation and In Silico Study. [Link]

  • SciELO México. (2014). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

Topic: Role: Senior Application Scientist Executive Safety Strategy: Beyond Basic Compliance As researchers, we often treat intermediates like [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid as simple organic solids. This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist

Executive Safety Strategy: Beyond Basic Compliance

As researchers, we often treat intermediates like [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid as simple organic solids. This is a critical error. This compound is a pharmacophore hybrid : it fuses a purine core (bioactive scaffold common in kinase inhibitors) with a morpholine ring (a solubility-enhancing moiety often found in PI3K/mTOR inhibitors).

The Core Directive: You must handle this not merely as a chemical irritant (H315/H319), but as a Potent Pharmaceutical Intermediate (PPI) . Until specific toxicology establishes a No-Observed-Adverse-Effect Level (NOAEL), we apply the Precautionary Principle , assigning it to Occupational Exposure Band (OEB) 3 (Potent: 10–100 µg/m³).

Your safety system must prevent two specific failure modes:

  • Inhalation of Particulates: The solid powder form is the highest risk vector during weighing.

  • Dermal Absorption: The morpholine moiety enhances lipid solubility, increasing skin permeation potential.

Mechanistic Hazard Profiling

To select the right PPE, we must understand the molecular behavior of the target.

Structural ComponentAssociated Hazard MechanismSafety Implication
Purine Scaffold Antimetabolite Mimicry: Structurally similar to Adenine/Guanine. Potential to interfere with nucleotide synthesis or kinase signaling pathways.Treat as a reproductive toxin and potential mutagen. Double-gloving is mandatory.
Morpholine Ring Secondary Amine Chemistry: Potential precursor for N-nitrosamines (carcinogenic) if exposed to nitrosating agents. Enhances lipophilicity.Avoid contact with strong oxidizers or nitrites. Nitrile is preferred over Latex.
Acetic Acid Tail Acidic Functionality: Lowers pH on mucous membranes (eyes/lungs), leading to immediate irritation/corrosion.Eye protection must be sealed (Goggles vs. Safety Glasses).

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this validated PPE matrix for all handling operations.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory P100 / N100 Respirator (if outside hood) OR Class II Biosafety Cabinet / Chemical Fume Hood Standard N95s filter 95% of particles >0.3µm. For bioactive dusts, this is insufficient. You need 99.97% efficiency (HEPA/P100) to capture fine pharmaceutical dust.
Ocular Indirect Vented Chemical Goggles (ANSI Z87.1+)The acidic nature of the compound causes immediate lachrymation and corneal damage. Face shields alone are insufficient against airborne dust migration.
Dermal (Hands) Double Nitrile Gloves (Minimum thickness: 5 mil outer, 4 mil inner)Why Nitrile? Morpholine derivatives can swell latex. Nitrile offers superior chemical resistance. Why Double? The outer glove takes the mechanical abrasion; the inner glove remains the sterile barrier.
Body Tyvek® Lab Coat / Disposable Coverall with elastic cuffsCotton lab coats trap dust in the weave, creating a secondary exposure source in the breakroom/office. Disposable non-woven fabrics (Tyvek) repel dust.

Operational Workflow & Logic

The following diagram visualizes the "Safe Path" for handling this compound. It integrates engineering controls with PPE to create a self-validating safety loop.

SafetyWorkflow cluster_zone Engineering Control Zone (Hood/BSC) Start Start: Material Receipt RiskCheck Risk Check: Is Powder Visible on Container? Start->RiskCheck Decon Wipe Container (10% Bleach) RiskCheck->Decon Yes (Contamination) Transfer Transfer to Fume Hood/BSC RiskCheck->Transfer No Decon->Transfer Weighing Weighing Protocol: Static Control + Balance Enclosure Transfer->Weighing Don PPE: Double Nitrile + Goggles Solubilization Solubilization: Dissolve in DMSO/Buffer immediately Weighing->Solubilization Minimize Dust Time Waste Disposal: Solid Toxic Waste (Incineration) Solubilization->Waste Exp. Complete

Figure 1: Operational safety workflow emphasizing containment during the high-risk "dust phase" (Weighing).

Detailed Experimental Protocols

Phase A: The Weighing Protocol (Critical Control Point)

The highest risk of exposure occurs when the solid is dry and airborne.

  • Preparation:

    • Place an analytical balance inside a certified Chemical Fume Hood or Powder Containment Enclosure.

    • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Static charge can cause this light powder to "jump" and disperse.

  • Technique:

    • Don double nitrile gloves. Ensure the inner glove cuff is under the lab coat sleeve, and the outer glove cuff is over the sleeve (Tape seal recommended for >1g handling).

    • Open the vial only inside the hood.

    • Weigh the necessary amount. Do not return excess powder to the stock vial (avoids cross-contamination). Dispose of excess as solid hazardous waste.

  • Decontamination:

    • Immediately wipe the balance area with a wet wipe (solvent-appropriate, usually 70% Ethanol) to capture invisible dust.

Phase B: Solubilization & Reaction

Once in solution, the inhalation risk drops, but permeation risk remains.

  • Solvent Choice: This compound is moderately soluble in DMSO or dilute aqueous base.

  • Handling:

    • Add solvent slowly to the powder (not powder to solvent) to prevent "puffing."

    • Once dissolved, the solution is now a dermal hazard . If a drop lands on your glove:

      • STOP.

      • Remove the outer glove immediately.[1]

      • Inspect the inner glove.

      • Don a new outer glove.

Phase C: Emergency Response (Spill)
  • Dry Spill (<1g):

    • Cover with a damp paper towel (prevents dust aerosolization).

    • Scoop up the towel and powder using a card or plastic scoop.

    • Place in a wide-mouth hazardous waste jar.

    • Clean surface with soap and water (alkaline detergent is effective for acidic residues).

  • Exposure (Eye/Skin):

    • Eyes: Flush for 15 minutes minimum.[2] The acetic acid moiety can cause pH burns.

    • Skin: Wash with soap and water.[3] Do not use ethanol (it enhances absorption of the morpholine ring).

Waste Management & Disposal

Disposal must follow the "Cradle-to-Grave" tracking for bioactive organics.

Waste StreamClassificationDisposal Method
Solid Waste (Contaminated gloves, weighing boats, paper towels)Hazardous Solid - Toxic High-Temperature Incineration. Do not autoclave (potential for volatilization).
Liquid Waste (Mother liquors, HPLC waste)Hazardous Liquid - Organic Solvent waste stream for incineration. Segregate from oxidizers (Nitric acid/Peroxides) to prevent nitrosamine formation.
Sharps (Needles used for injection)Biohazardous Sharps Standard sharps container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76098, 6-Morpholin-4-yl-9H-purine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Version 4.0). Retrieved from [Link]

  • SafeWork Australia. Morpholine: Hazardous Substance Information Guide. (Surrogate data for morpholine moiety hazards). Retrieved from [Link]

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